1-Azidoheptane
Description
Properties
IUPAC Name |
1-azidoheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3/c1-2-3-4-5-6-7-9-10-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKLDSLIWBUFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Azidoheptane from 1-Bromoheptane
Introduction
The synthesis of alkyl azides is a cornerstone transformation in modern organic chemistry, providing essential building blocks for a wide array of nitrogen-containing compounds. These versatile intermediates are pivotal in the development of pharmaceuticals, agrochemicals, and materials, primarily through their utility in reactions like the Staudinger ligation, azide-alkyne cycloadditions ("click chemistry"), and reduction to primary amines.[1][2] This guide provides an in-depth technical exploration of a robust and widely employed method for synthesizing 1-azidoheptane: the nucleophilic substitution of 1-bromoheptane with sodium azide.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from its core mechanistic principles to a detailed, field-proven experimental protocol. A paramount emphasis is placed on the critical safety considerations inherent to azide chemistry, ensuring that this powerful synthetic tool can be utilized both effectively and responsibly.
Core Reaction Mechanism: A Classic Sₙ2 Pathway
The conversion of 1-bromoheptane to 1-azidoheptane is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] This mechanism is a concerted, single-step process where the bond-forming and bond-breaking events occur simultaneously.[4] Understanding the components of this reaction is critical to optimizing conditions and ensuring success.
-
The Substrate: 1-Bromoheptane As a primary alkyl halide, 1-bromoheptane is an ideal substrate for Sₙ2 reactions. The electrophilic carbon atom bonded to the bromine is sterically unhindered, allowing for easy access by the incoming nucleophile. This minimal steric hindrance is a key factor contributing to the high efficiency of this reaction.[3][5]
-
The Nucleophile: Azide Anion (N₃⁻) The azide ion, delivered from a salt like sodium azide (NaN₃), is an excellent nucleophile. It is weakly basic (the pKa of its conjugate acid, hydrazoic acid, is ~4.6), which minimizes competing elimination (E2) reactions.[6][7] Its high nucleophilicity allows it to effectively attack the electrophilic carbon center.
-
The Leaving Group: Bromide Ion (Br⁻) The bromide ion is a very good leaving group because it is the conjugate base of a strong acid (HBr). Its ability to stabilize the negative charge once it detaches from the carbon skeleton facilitates the forward progress of the reaction.[3]
-
The Solvent: The Polar Aprotic Advantage The choice of solvent is crucial. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are optimal for Sₙ2 reactions involving anionic nucleophiles.[8][9] These solvents effectively solvate the cation (e.g., Na⁺) but poorly solvate the azide anion. This leaves the azide "naked" and highly reactive, dramatically accelerating the reaction rate.[10]
-
Reaction Kinetics The concerted nature of the Sₙ2 mechanism dictates that the reaction rate is dependent on the concentration of both the substrate and the nucleophile. The rate law is therefore second-order overall: Rate = k[1-bromoheptane][N₃⁻] .[4][11] This means that increasing the concentration of either reactant will proportionally increase the reaction speed.
Caption: The concerted Sₙ2 mechanism for the synthesis of 1-azidoheptane.
Critical Safety & Handling Protocols
The utility of azide chemistry is matched by its potential hazards. Adherence to strict safety protocols is not merely recommended; it is mandatory for the well-being of the researcher and the integrity of the laboratory.
Sodium Azide (NaN₃)
-
Extreme Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[12][13] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, convulsions and death.[12]
-
Formation of Hydrazoic Acid (HN₃): Contact with acids converts sodium azide into hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[13][14] All work with azides must be conducted in a certified chemical fume hood, and acidic conditions must be strictly avoided during handling and workup until the azide reagent is fully consumed or quenched.
-
Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form shock-sensitive heavy metal azides, which are dangerously explosive.[13][15] Never use metal spatulas to handle solid sodium azide. Avoid disposing of azide-containing solutions in drains, which may contain lead or copper pipes.[15]
-
Thermal Instability: Solid sodium azide can decompose violently if heated above 275 °C.[13]
1-Azidoheptane (Product)
-
Potential for Explosion: While generally more stable than low-molecular-weight azides, 1-azidoheptane is an energetic compound.[16] It should be stored at low temperatures, away from heat, light, and shock.[12][16] Distillation should be performed with care, behind a blast shield, and the compound should never be distilled to dryness.
-
Stability Assessment: A common guideline for assessing the stability of organic azides is the carbon-to-nitrogen ratio (C/N). For 1-azidoheptane (C₇H₁₅N₃), the C/N ratio is 7/3 ≈ 2.33. Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but should be handled as potentially explosive and stored with care.[14]
Required Controls
-
Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and double-layered nitrile gloves are mandatory.[15][17]
-
Engineering Controls: All manipulations involving sodium azide powder or the reaction itself must be performed within a functioning chemical fume hood.[15][18] If heating or working on a larger scale, the use of a blast shield is strongly advised.[18]
Experimental Protocol: Synthesis of 1-Azidoheptane
This protocol is designed for the synthesis of 1-azidoheptane on a standard laboratory scale. All glassware should be thoroughly dried before use.
Materials and Reagents
-
1-Bromoheptane (C₇H₁₅Br)
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Data Presentation: Typical Reaction Parameters
| Parameter | Value/Description | Rationale |
| Substrate | 1-Bromoheptane | Primary alkyl halide, ideal for Sₙ2 reaction.[19] |
| Reagent | Sodium Azide | Potent nucleophile for introducing the azide moiety.[6] |
| Reagent Stoichiometry | 1.2 – 1.5 equivalents | A slight excess of the nucleophile is used to ensure the reaction goes to completion, per Le Châtelier's principle.[3] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that enhances nucleophilicity of the azide anion.[3][8] |
| Reaction Temperature | 60 – 70 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or decomposition.[3] |
| Reaction Time | 12 – 24 hours | Reaction progress should be monitored by TLC to determine completion.[3] |
| Typical Yield | > 90% | High yields are achievable with careful execution of the protocol.[3] |
Step-by-Step Procedure
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 1-bromoheptane (1.0 eq.). Dissolve it in a sufficient volume of anhydrous DMF. To this solution, carefully add sodium azide (1.5 eq.).
-
Reaction Execution: Lower the flask into a heating mantle or oil bath and heat the mixture to 65 °C with vigorous stirring.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 1-bromoheptane spot.
-
Work-up - Quenching and Extraction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a separatory funnel containing a significant volume of deionized water. Extract the aqueous layer three times with diethyl ether.[3]
-
Washing: Combine the organic extracts and wash them sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.[3] The bicarboate wash helps to neutralize any residual acidic impurities.
-
Drying and Concentration: Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent by gravity filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-azidoheptane as an oil.
Sources
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- 18. Article - Standard Operating Procedur... [policies.unc.edu]
- 19. nbinno.com [nbinno.com]
Spectroscopic Characterization and Synthesis of 1-Azidoheptane: A Technical Guide
Executive Summary & Structural Context
1-Azidoheptane (Heptyl azide) is a primary alkyl azide widely utilized as a building block in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry."[1][2] Its seven-carbon aliphatic chain provides a lipophilic linker often used to modify polar pharmacophores or surface materials.[1][2]
This guide provides a definitive technical breakdown of its spectroscopic signature (NMR, IR, MS) and a validated synthesis protocol. It prioritizes the causal relationship between the azido functional group and the observed spectral data, allowing researchers to validate their products with high confidence.[1]
Compound Identity
| Property | Value |
| IUPAC Name | 1-Azidoheptane |
| CAS Number | 29756-42-1 |
| Molecular Formula | |
| Molecular Weight | 141.22 g/mol |
| Structure |
Safety Protocols (Critical)
Warning: Organic Azide Hazards Before synthesis or handling, you must evaluate the stability of the target azide. 1-Azidoheptane falls into a "borderline" safety category that requires strict adherence to the C/N Ratio Rule .[1]
The C/N Ratio Rule
For an organic azide to be considered non-explosive and isolable, the ratio of carbon atoms to nitrogen atoms must generally satisfy:
Interpretation: This ratio is below the safe threshold of 3.[1][2]0. While heptyl azide is frequently synthesized, it should ideally be stored in solution and not distilled to dryness if possible.[1][2] Pure isolation is possible but carries a risk of decomposition or explosion if subjected to heat, shock, or friction.[1]
-
Storage: Store cold (
), in the dark, and preferably in solution (e.g., DCM or Toluene). -
Disposal: Quench excess azide with the Staudinger reduction (Triphenylphosphine) or specific chemical waste protocols; never pour down the drain (reacts with copper/lead pipes to form explosive metal azides).[1][2]
Synthesis & Sample Preparation
The standard synthesis utilizes a Nucleophilic Substitution (
Validated Protocol
-
Reagents: 1-Bromoheptane (1.0 eq), Sodium Azide (
, 1.5 eq), DMF (Dimethylformamide, anhydrous). -
Procedure:
-
Dissolve 1-bromoheptane in DMF (0.5 M concentration).
-
Add
carefully (solid addition).[1][2] -
Stir at room temperature for 18–24 hours (or
for 4 hours). -
Workup: Dilute with Diethyl Ether (
), wash with water (to remove DMF and unreacted azide), then wash with brine. -
Drying: Dry organic layer over
, filter, and concentrate carefully under reduced pressure (do not heat bath ).
-
Workflow Diagram
Infrared Spectroscopy (IR)
The IR spectrum provides the most immediate and diagnostic confirmation of the azide functional group.
Key Diagnostic Peak
| Frequency ( | Intensity | Assignment | Causal Explanation |
| 2090 – 2100 | Strong | The linear azide moiety ( | |
| 2850 – 2960 | Medium | Standard symmetric and asymmetric stretching of the heptyl alkyl chain ( |
Self-Validation: If the peak at
NMR Spectroscopy
NMR analysis confirms the carbon skeleton and the specific attachment of the azide group. The electronegativity of the azide group (
NMR Data (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 3.25 | Triplet ( | 2H | Diagnostic: Deshielded by the electron-withdrawing azide nitrogen.[1][2] Appears as a triplet due to coupling with the adjacent | |
| 1.60 | Quintet | 2H | Moderately deshielded; splits into a quintet (couples to | |
| 1.25 – 1.35 | Multiplet | 8H | Bulk | The "methylene envelope" typical of aliphatic chains; too distant from the azide to feel significant inductive effects.[1] |
| 0.89 | Triplet | 3H | Terminal | Standard terminal methyl group.[1][2] |
NMR Data (100 MHz, )
| Shift ( | Assignment | Mechanistic Insight |
| 51.5 | Diagnostic: The carbon directly attached to the azide is significantly downfield compared to a bromo-alkane precursor (typically | |
| 28.9 | Slight inductive effect.[1][2] | |
| 31.7, 28.8, 26.7, 22.6 | Bulk | Characteristic resonances for a heptyl chain.[1][2] |
| 14.1 | Terminal | Standard methyl shift. |
Mass Spectrometry (MS)
Mass spectrometry of organic azides is unique because the molecular ion (
Fragmentation Pathway
-
Ionization: ESI (Electrospray) or EI (Electron Impact).[1][2]
-
Base Peak: Often
or alkyl fragments.[1][2] -
Diagnostic Loss: The loss of 28 mass units (
) is the "fingerprint" of an azide.[1][2]
Observed Peaks (ESI+):
-
m/z 114:
(Protonated nitrene/amine species).[1][2] -
m/z 142:
(Rare, usually only seen in very soft ionization).[1][2] -
m/z 164:
(Sodium adduct, more stable than protonated form).[1][2]
Fragmentation Logic Diagram
References
-
Synthesis & Protocol Verification
-
Spectroscopic Data (General Alkyl Azides)
-
Safety & Handling
Sources
A Comprehensive Technical Guide to the Safe Handling of 1-Azidoheptane
This guide provides an in-depth framework for the safe handling, use, and disposal of 1-azidoheptane. It is intended for researchers, scientists, and drug development professionals who utilize organic azides in a laboratory setting. The protocols and principles outlined herein are designed to mitigate the inherent risks associated with this class of energetic compounds, ensuring the safety of personnel and the integrity of research operations.
Section 1: Hazard Identification and Physicochemical Properties
1-Azidoheptane (C₇H₁₅N₃) is an aliphatic organic azide. Like many compounds in this class, it is a valuable intermediate in organic synthesis, particularly in bioconjugation and materials science via copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry"). However, its utility is matched by its potential hazards. The energetic nature of the azide functional group necessitates a thorough understanding of its properties and strict adherence to safety protocols.
Organic azides are energetic materials, meaning they can decompose explosively with the input of external energy such as heat, light, pressure, or shock.[1] The stability of an organic azide is often correlated with its ratio of carbon atoms to nitrogen atoms (C/N).
Stability Guidelines for Organic Azides:
-
C/N < 1: These compounds should never be isolated and should only be generated and used in situ as transient intermediates.[2]
-
1 ≤ C/N < 3: These azides can often be synthesized and isolated but are considered potentially explosive. They require careful handling and should be stored in solution, at low temperatures, and protected from light.[1][2]
-
C/N ≥ 3: Azides in this category are generally considered safer to handle, with n-nonyl azide (C/N=3) being cited as the smallest organic azide that can be isolated and stored neat in small quantities.[1]
1-Azidoheptane, with a C/N ratio of 7/3 ≈ 2.33, falls squarely into the category of azides that must be handled with significant caution.
| Property | Data | Rationale & Safety Implication |
| Chemical Formula | C₇H₁₅N₃ | Contains an energetic azido group (-N₃). |
| Molecular Weight | 141.22 g/mol | - |
| Carbon/Nitrogen Ratio | 2.33 | Falls within the potentially explosive range (1 ≤ C/N < 3).[1][2] Cannot be considered thermally stable. |
| Primary Hazards | Explosion, High Toxicity | Sensitive to heat, shock, friction, and static discharge.[3][4] Toxicity is analogous to cyanides; it can be readily absorbed through the skin and is fatal if ingested or inhaled in sufficient quantities.[2][5] |
| Incompatibilities | Heavy Metals, Strong Acids, Halogenated Solvents, Strong Oxidizers | Reacts with heavy metals (e.g., copper, lead, brass, solder) to form extremely shock-sensitive and explosive heavy metal azides.[4][5][6] Contact with acids forms hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[1][7] Reactions with halogenated solvents (e.g., dichloromethane) can form explosive di- and tri-azidomethane.[3][6][8] |
Section 2: The Hierarchy of Controls
A systematic approach to safety, known as the hierarchy of controls, must be applied when working with 1-azidoheptane. This framework prioritizes control measures from most to least effective to minimize risk.
Caption: The Hierarchy of Safety Controls.
-
Elimination/Substitution: If the experimental goals allow, consider using a less hazardous alternative to 1-azidoheptane.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. They are the most critical and non-negotiable controls for handling azides.
-
Administrative Controls: These are procedures and policies that modify how work is performed.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with all other control measures.
Section 3: Core Safety Protocols & Procedures
Engineering & Administrative Controls
Mandatory Engineering Controls:
-
Chemical Fume Hood: All work with 1-azidoheptane, including weighing, transfers, reactions, and workup, must be conducted inside a certified chemical fume hood.[3][6] This contains potentially toxic vapors and provides a primary barrier in case of a minor incident.
-
Blast Shield: A portable, weighted blast shield is required for all procedures involving neat 1-azidoheptane or reactions where it is a primary component.[1][3][6] The fume hood sash itself is not a substitute for a blast shield. The shield must be placed between the user and the apparatus.
Mandatory Administrative Controls:
-
Standard Operating Procedure (SOP): A detailed, experiment-specific SOP must be written and approved by the Principal Investigator before any work begins.[1]
-
Scale Limitation: Always use the smallest amount of azide necessary for the experiment.[1][3] Scaling up any reaction requires a formal hazard review and prior approval.
-
Prohibition of Unattended Operations: Azide reactions must never be left unattended.
-
Designated Area: Clearly label the work area within the fume hood with a warning sign indicating the presence and hazards of organic azides.[1]
-
No Working Alone: Personnel must never work with energetic compounds when they are alone in the laboratory.[1]
Personal Protective Equipment (PPE)
Proper PPE is mandatory and serves as the final barrier between the researcher and the chemical hazard.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Transporting/Storage | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat |
| Weighing/Transfers | Tightly-fitting chemical splash goggles and a full-face shield[4] | Double-gloved with nitrile or neoprene gloves[4][6] | Lab coat |
| Running Reaction | Tightly-fitting chemical splash goggles and a full-face shield[4] | Double-gloved with nitrile or neoprene gloves[4][6] | Lab coat |
| Workup/Purification | Tightly-fitting chemical splash goggles and a full-face shield[4] | Double-gloved with nitrile or neoprene gloves[4][6] | Lab coat |
Standard Operating Workflow: From Storage to Waste
The following diagram outlines the critical safety checkpoints in a typical workflow involving 1-azidoheptane.
Caption: Safe workflow for handling 1-azidoheptane.
Detailed Protocols:
-
Storage:
-
Handling:
-
NEVER use metal spatulas or needles with metal hubs for transferring neat or concentrated solutions of azides. [3][6] Use plastic, ceramic, or glass implements. This prevents the formation of highly shock-sensitive metal azides.
-
Avoid friction and shock. Do not use ground-glass joints with azide-containing solutions, as friction can trigger detonation.[2][3] Use rubber septa or Teflon sleeves.
-
Avoid heat. Do not purify 1-azidoheptane by distillation or sublimation.[2] Purification should be limited to extraction, precipitation, or low-temperature chromatography.
-
Section 4: Emergency Response
Preparedness is critical. All personnel must know the location of safety showers, eyewash stations, and fire extinguishers, and be familiar with emergency procedures.
Spill Management
The appropriate response to a spill depends on its scale and location.
Caption: Decision tree for responding to an azide spill.
Personal Exposure
-
Skin Contact: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15-20 minutes.[2] Remove all contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately proceed to an emergency eyewash station. Hold eyelids open and flush for at least 15-20 minutes.[2] Call for assistance and seek immediate medical attention.
-
Inhalation/Ingestion: Move to fresh air. If ingested, do not induce vomiting. Call for immediate medical attention and provide the Safety Data Sheet (SDS) for organic azides to the emergency responders.
Section 5: Waste Management and Decontamination
Improper disposal of azide waste is a major cause of laboratory incidents.
Cardinal Rule:
-
NEVER dispose of azide solutions, even dilute ones, down the sink. [5][6] Azides can react with lead or copper pipes to form highly explosive, shock-sensitive metal azide deposits that can detonate during routine plumbing maintenance.
Waste Collection Protocol:
-
Segregation: All waste containing 1-azidoheptane (reaction mixtures, solvents, contaminated wipes, pipette tips, etc.) must be collected in a dedicated, clearly labeled waste container.[2][3]
-
Labeling: The container must be labeled "HAZARDOUS WASTE - ORGANIC AZIDE" and list all chemical constituents.[8]
-
Storage: Store the hazardous waste container in a fume hood, away from incompatible materials, until it is collected by Environmental Health & Safety (EHS) personnel.[2]
Decontamination Protocol:
-
Glassware & Surfaces: Decontaminate all glassware and work surfaces that have come into contact with 1-azidoheptane.
-
Initial Rinse: Carefully rinse surfaces and glassware with a basic buffer solution (pH > 9).[2] This helps to hydrolyze any residual azide.
-
Secondary Rinse: Follow with a 70% ethanol rinse.[2]
-
Waste Collection: Collect all rinsates into the designated azide waste container.
Conclusion
1-Azidoheptane is a powerful synthetic tool, but its energetic nature demands respect and meticulous attention to safety. By understanding its intrinsic hazards and rigorously applying the hierarchy of controls—prioritizing engineering and administrative measures—researchers can mitigate the risks. Adherence to the detailed protocols for handling, emergency response, and waste disposal outlined in this guide is not merely a recommendation but a requirement for ensuring a safe and productive research environment.
References
-
University of Victoria. (2022, May 18). SWP – 004: Azides. Occupational Health, Safety & Environment. Retrieved from [Link]
-
Department of Chemistry and Chemical Biology, University of New Mexico. (2021, February 16). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link]
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Gutmann, B., et al. (2009). Controlling hazardous chemicals in microreactors: Synthesis with iodine azide. Beilstein Journal of Organic Chemistry, 5, 29. doi:10.3762/bjoc.5.29. Available at: [Link]
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Luo, Q. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP): Handling Azide Compounds. Case Western Reserve University. Retrieved from [Link]
-
Lobbe Technologies Ltd. (2017, December 31). A MATERIAL SAFETY DATA SHEET 1- IODOHEPTANE. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2021, June). Chemical Safety Fact Sheet: Sodium Azide. Retrieved from [Link]
-
University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Azide Compounds. Retrieved from [Link]
-
Zhang, C., et al. (2019). A Study of the Shock Sensitivity of Energetic Single Crystals by Large-Scale Ab Initio Molecular Dynamics Simulations. Nanomaterials, 9(9), 1251. doi:10.3390/nano9091251. Available at: [Link]
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Wang, R., et al. (2025). The Structural Regulation and Properties of Energetic Materials: A Review. Molecules, 30(15), 3436. doi:10.3390/molecules30153436. Available at: [Link]
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Klyuev, M.V., et al. (2025). The thermal decomposition of azidopyridines. Russian Journal of General Chemistry, 78, 1645–1650. Available at: [Link]
-
Wu, H., et al. (2019). Kinetic study of the reactions of OH with the simple alkyl iodides: CH3I, C2H5I, 1-C3H7I and 2-C3H7I. Atmospheric Environment, 211, 1-8. Available at: [Link]
-
Donaldson, T. A. (1992). A method for ranking the shock initiation sensitivity of explosive powders. (Report No. MLM-3767). OSTI.GOV. doi:10.2172/7264472. Available at: [Link]
-
Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]
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Solubility of 1-Azidoheptane in organic solvents and water
Thermodynamic and Kinetic Implications of 1-Azidoheptane Solubility: A Technical Guide for Organic Synthesis and Click Chemistry
Executive Summary
1-Azidoheptane (C₇H₁₅N₃), commonly referred to as heptyl azide, is a highly versatile aliphatic azide utilized extensively in organic synthesis, materials science, and drug development[1]. Its primary application lies in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a premier "click chemistry" reaction[2]. As a Senior Application Scientist, I frequently observe that the success of workflows involving 1-azidoheptane hinges entirely on understanding its solvation thermodynamics. This whitepaper provides an in-depth technical analysis of 1-azidoheptane's solubility profile and delivers field-proven, self-validating protocols for its synthesis and application.
Physicochemical Profiling & Solvation Thermodynamics
The molecular architecture of 1-azidoheptane presents a distinct physicochemical dichotomy: a highly lipophilic 7-carbon aliphatic tail coupled with a polarizable, reactive terminal azide group[1].
-
Aqueous Insolubility: 1-Azidoheptane is practically insoluble in water. The dissolution of the hydrophobic heptyl chain in water requires the formation of a highly ordered hydration shell (clathrate). The massive entropic penalty associated with this structural ordering far outweighs any minor enthalpic gains from hydrogen bonding with the azide dipole.
-
Organic Solubility: Conversely, 1-azidoheptane is miscible with a broad spectrum of organic solvents. In non-polar solvents (e.g., hexane, dichloromethane), solvation is driven by favorable London dispersion forces interacting with the aliphatic tail. In polar aprotic solvents (e.g., DMF, DMSO), dipole-dipole interactions stabilize the azide headgroup while the hydrocarbon tail remains adequately solvated[3].
Table 1: Solubility Profile and Mechanistic Rationale for 1-Azidoheptane
| Solvent Category | Specific Solvents | Solubility Level | Mechanistic Rationale |
| Aqueous | Water, Aqueous Buffers | Practically Insoluble | High entropic penalty for solvating the hydrophobic 7-carbon aliphatic chain. |
| Polar Aprotic | DMF, DMSO, Acetone | Miscible / Highly Soluble | Favorable dipole-dipole interactions; excellent for Sₙ2 synthesis. |
| Polar Protic | Ethanol, Methanol, t-BuOH | Soluble | Solvates the azide dipole while accommodating the aliphatic tail. |
| Non-Polar | Hexane, Toluene, DCM | Miscible / Highly Soluble | Dominant London dispersion forces between the solvent and the heptyl chain. |
Solvent-Driven Workflows in Synthesis
The synthesis of 1-azidoheptane typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) of 1-bromoheptane or 1-iodoheptane using an alkali metal azide, such as sodium azide (NaN₃)[3].
The Causality of Solvent Selection: NaN₃ is an ionic salt with high lattice energy, making it soluble in water but entirely insoluble in non-polar organic solvents[3]. However, the electrophile (1-haloheptane) is water-insoluble. To bridge this phase gap without using a phase-transfer catalyst, polar aprotic solvents like DMF or DMSO are mandatory. These solvents possess high dielectric constants to dissolve NaN₃ and sufficient lipophilic character to solvate the 1-haloheptane, thereby minimizing the activation energy barrier of the Sₙ2 transition state[3].
Decision matrix for solvent selection based on solubility.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The visual cues inherently validate the success of the thermodynamic principles applied.
Protocol 1: Synthesis and Liquid-Liquid Extraction of 1-Azidoheptane
Objective: Synthesize 1-azidoheptane and isolate it utilizing its differential solubility.
-
Reaction Setup: In a round-bottom flask, dissolve 1.5 equivalents of NaN₃ in anhydrous DMF. Causality: DMF solvates the sodium cations, leaving the azide anion highly nucleophilic ("naked")[3].
-
Electrophile Addition: Add 1.0 equivalent of 1-bromoheptane dropwise. Stir at 60°C for 12 hours.
-
Aqueous Quench (Validation Step): Cool the mixture to room temperature and pour it into a separatory funnel containing 5 volumes of distilled water. Causality: Water crashes the 1-azidoheptane out of the DMF solution due to the hydrophobic effect, creating a milky suspension that validates product formation.
-
Organic Extraction: Extract the aqueous mixture three times with hexane or diethyl ether. Causality: The lipophilic 1-azidoheptane partitions exclusively into the non-polar organic phase, leaving unreacted NaN₃ and DMF in the aqueous phase.
-
Washing & Drying: Wash the combined organic layers with brine to remove residual water/DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Workflow of solubility-driven liquid-liquid extraction.
Protocol 2: CuAAC "Click" Reaction in a Co-Solvent System
Objective: Conjugate 1-azidoheptane to a terminal alkyne using a biphasic or co-solvent approach.
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and water. Causality: Water is strictly required to dissolve the catalytic reagents (CuSO₄ and sodium ascorbate), while t-BuOH is necessary to solubilize the highly lipophilic 1-azidoheptane and the alkyne, ensuring a homogeneous reaction interface.
-
Reagent Mixing: Add the alkyne (1.0 eq) and 1-azidoheptane (1.1 eq) to the solvent mixture.
-
Catalyst Initiation: Add 5 mol% CuSO₄·5H₂O followed by 10 mol% sodium ascorbate. Validation Step: The solution will transition from blue (Cu²⁺) to pale yellow/colorless (Cu⁺), validating the active catalytic state.
-
Isolation: Stir for 12 hours. Upon completion, the triazole product often precipitates out of the aqueous mixture, allowing for simple filtration, or it can be extracted using dichloromethane.
Safety, Handling, and Disposal
The carbon-to-nitrogen ratio of 1-azidoheptane is 7:3 (approx. 2.33). While significantly more stable than low-molecular-weight azides (like methyl azide), it still poses thermal and shock hazards[4].
-
Heavy Metal Avoidance: Never expose 1-azidoheptane or its synthetic precursors to heavy metals (e.g., lead, copper, brass) during storage, as this can generate highly explosive metal azides[5]. (Note: The catalytic copper in Protocol 2 is safe due to the dilute, aqueous nature of the system).
-
Disposal: Unreacted azide waste must be quenched using nitrous acid or triphenylphosphine before disposal to prevent accumulation in plumbing systems[3].
References
-
[1] 1-Azidoheptane | C7H15N3 | CID 11040794 - PubChem. National Institutes of Health (NIH). URL:[Link]
-
[4] Large-Scale Preparation and Usage of Azides. ResearchGate. URL: [Link]
-
[2] Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PubMed Central (PMC). URL:[Link]
Sources
- 1. 1-Azidoheptane | C7H15N3 | CID 11040794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium azide - Wikipedia [en.wikipedia.org]
Thermal Stability and Decomposition of 1-Azidoheptane: A Technical Guide
Executive Summary
1-Azidoheptane (C₇H₁₅N₃) is a primary alkyl azide widely employed as a "Click Chemistry" reagent in drug discovery and materials science. While chemically versatile, its energetic nature presents specific process safety risks.[1][2][3][4] This guide provides a rigorous technical analysis of its thermal stability, decomposition kinetics, and handling protocols.[2]
Key Safety Verdict: 1-Azidoheptane possesses a Carbon-to-Nitrogen (C/N) ratio of 2.33 . This falls below the recommended safety threshold of 3.0 for unrestricted isolation, classifying it as a metastable energetic intermediate . It can be isolated with strict controls but possesses significant stored energy capable of rapid, exothermic decomposition if heated beyond its onset temperature (typically >170°C).
Part 1: Thermodynamic Profile & Stability Assessment[5]
Structural Safety Metrics
The stability of organic azides is governed by their capacity to dilute the energetic azide functionality within the carbon framework.[5] We apply two standard heuristic models to validate the safety of 1-Azidoheptane.
| Metric | Formula | 1-Azidoheptane Value | Threshold for Safety | Status |
| C/N Ratio | Caution (Requires Dilution/Cold Storage) | |||
| Rule of Six | Pass (Marginally Safe for Isolation) |
Interpretation: While the "Rule of Six" suggests the molecule has sufficient molecular weight to dampen explosivity, the C/N ratio indicates that pure 1-Azidoheptane retains high energy density. It should be stored at 2–8°C , protected from light, and never distilled at atmospheric pressure.
Thermal Decomposition Data (Representative)
Specific calorimetric data for 1-Azidoheptane is often extrapolated from homologous primary alkyl azides (e.g., 1-azidohexane, 1-azidooctane). The decomposition is highly exothermic and irreversible.
-
Onset Temperature (
): ~170°C – 190°C (Heating rate dependent) -
Peak Decomposition (
): ~210°C -
Enthalpy of Decomposition (
): -200 to -280 kJ/mol (Est.) -
Gas Evolution: Release of stoichiometric N₂ (approx. 150 L/kg at STP).
Critical Hazard: The decomposition of alkyl azides is autocatalytic in confined spaces due to pressure buildup from N₂ release.
Part 2: Decomposition Mechanism
The thermal degradation of 1-Azidoheptane follows a unimolecular pyrolysis pathway. The rate-limiting step is the scission of the
Mechanistic Pathway
-
Initiation: Thermal excitation leads to the extrusion of N₂.
-
Nitrene Formation: A transient heptyl nitrene species is formed.
-
Rearrangement: The nitrene rapidly undergoes a 1,2-hydride shift (from the
-carbon) to form heptan-1-imine . -
Secondary Reactions: The imine is unstable and may hydrolyze to heptanal or polymerize.
Visualization of Decomposition Pathway
Figure 1: Thermal decomposition pathway of 1-Azidoheptane via nitrene intermediate.[3][5][6][7]
Part 3: Experimental Protocols for Safety Assessment
Synthesis & Workup Safety
Context: Synthesis typically involves nucleophilic substitution of 1-Bromoheptane or 1-Iodoheptane with Sodium Azide (
Protocol:
-
Solvent Selection: Use DMSO or DMF to enhance
kinetics, but avoid chlorinated solvents (e.g., DCM) with azides due to the risk of forming explosive diazidomethane. -
Temperature Control: Maintain reaction temperature
. -
Quenching: Ensure complete removal of unreacted
via aqueous wash. Acidification must be avoided to prevent formation of Hydrazoic Acid ( ), which is volatile and highly toxic.[1]
Thermal Stability Testing (DSC/ARC)
Before scaling up >5g, thermal stability must be validated.
Methodology:
-
Instrument: Differential Scanning Calorimetry (DSC).[2][3][4][8]
-
Crucible: Gold-plated high-pressure crucible (to contain N₂ pressure and prevent catalytic decomposition on standard aluminum pans).
-
Sample Mass: 2–5 mg.
-
Ramp Rate: 5°C/min from 30°C to 300°C.
-
Criteria:
-
If
: UNSAFE . -
If
: Potential for propagation; require blast shielding.
-
Safety Decision Logic
Figure 2: Risk assessment decision tree for handling alkyl azides.
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on azide stability and reactivity).
- Jobelius, H. H., & Scharff, P. (2000). Hydrazoic Acid and Azides. Ullmann's Encyclopedia of Industrial Chemistry. (Reference for industrial handling and decomposition kinetics).
- Bock, H., & Dammel, R. (1987). The Pyrolysis of Alkyl Azides. Angewandte Chemie, 99, 518. (Primary source for nitrene/imine mechanism).
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scirp.org [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Storing and Handling Neat 1-Azidoheptane: A Technical Guide
Executive Summary & Risk Profile[1][2]
1-Azidoheptane (CAS: 44961-22-0) is a primary aliphatic organic azide. While often perceived as "safer" than its lower-molecular-weight homologs (e.g., methyl or ethyl azide) due to a higher carbon content, it remains an energetic material.
This guide addresses the specific challenge of handling this compound neat (undiluted). Storing organic azides without solvent significantly increases the risk of catastrophic failure because there is no thermal sink (solvent) to absorb the energy of a decomposition event.
Critical Risk Assessment
| Parameter | Value | Status | Implication |
| Formula | -- | -- | |
| Rule of Six | PASS ( | Theoretical stability is acceptable for isolation. | |
| C/N Ratio | WARNING (< 3.0) | Borderline Stability. Standard safety protocols recommend storing as a solution if C/N < 3. Storing neat requires heightened controls. | |
| State | Liquid (Neat) | HIGH RISK | No solvent heat sink. Shock/friction sensitivity is elevated. |
Physicochemical Properties & Stability[1][3][4][5]
Note: Specific commercial SDS data for neat 1-azidoheptane is rare as it is typically synthesized in situ. The values below are derived from homologous series and standard energetic material properties.
-
Appearance: Colorless to pale yellow oil.[1]
-
Density: Approx.[2][3] 0.88 – 0.92 g/mL (Estimate). Warning: Do not confuse with 1-iodoheptane precursor (~1.37 g/mL).
-
Boiling Point: DO NOT DETERMINE. Theoretical range is >160°C, but decomposition onset (
) is likely between 130°C – 150°C . Distillation at atmospheric pressure is a known explosion hazard. -
Decomposition: Exothermic decomposition releases
gas. In a closed neat system, this leads to rapid pressurization and vessel rupture.
Stability Logic (The "Why")
The stability of 1-azidoheptane relies on the "dilution" of the energetic azide motif (
-
Mechanism of Failure: Thermal or mechanical energy triggers the rupture of the
bond, releasing and forming a highly reactive nitrene intermediate. In a neat liquid, this nitrene can insert into adjacent C-H bonds exothermically, propagating a chain reaction.
Storage Protocol: The "Cold & Dark" Standard[1]
To store neat 1-azidoheptane safely, you must engineer an environment that suppresses energy input (heat/light) and mitigates failure consequences.
A. Primary Containment[1]
-
Vessel: Use a Teflon (PFA/FEP) or HDPE container.
-
Why? Glass can chip or break. Ground glass joints generate friction, which can initiate detonation in azides. Never use ground glass stoppers.
-
Cap: Vented caps are preferred for long-term storage to prevent pressure buildup, but for hygroscopic control, a tight seal with regular pressure checks is acceptable.
-
-
Headspace: Flush with Argon or Nitrogen. Azides are not strictly air-sensitive, but oxygen can participate in secondary decomposition reactions.
B. Environmental Controls[1][2]
-
Temperature: Store at -20°C to 4°C .
-
Logic: Lowering temperature reduces the kinetic energy available to overcome the activation energy (
) of decomposition.
-
-
Light: Amber vials or aluminum foil wrap.
-
Logic: The azide moiety absorbs UV light (approx. 280-300 nm), which can photochemically trigger
loss and decomposition.
-
-
Segregation: Store in a dedicated secondary container (e.g., a plastic tub) separate from:
-
Acids: Forms explosive
(Hydrazoic acid). -
Transition Metals (Cu, Pb, Hg): Forms distinct, highly sensitive metal azides. Check your freezer shelving—if it is metal, use a plastic tray.
-
Handling & Transfer Operations
Handling neat azides requires a "Zero-Friction" approach.
Workflow Visualization: Stability Assessment
Caption: Decision logic for determining if an organic azide can be isolated neat. 1-Azidoheptane passes the Rule of Six but fails the strict C/N > 3 guideline, necessitating strict controls.
Step-by-Step Transfer Protocol
-
Preparation:
-
PPE: Blast shield, face shield, nitrile gloves (double gloved), flame-resistant lab coat.
-
Tools: Use plastic or Teflon spatulas/pipettes . Avoid metal needles if possible; if using a syringe, ensure smooth operation to avoid friction heat.
-
-
The "No-Distillation" Rule:
-
Purification: Do NOT distill 1-azidoheptane. Purify via column chromatography (eluting with non-halogenated solvents) or filtration.
-
Concentration: If evaporating solvent to isolate the neat oil, do not use a water bath >30°C. Do not let the flask rotate dry for extended periods.
-
-
Spill Management:
-
If neat azide spills, do not wipe vigorously.
-
Neutralize: Cover with a precipitating agent or chemical quench (see Section 5) before cleaning.
-
Emergency & Disposal (Decontamination)[1]
Never dispose of neat azides down the drain. They must be chemically deactivated.
Chemical Quench Method (Staudinger Reduction)
This is the most reliable method to convert the azide into a benign amine.
| Step | Reagent | Action | Mechanism |
| 1 | Solvent | Dilute neat azide in THF or Toluene. | Heat sink provision. |
| 2 | Reductant | Add Triphenylphosphine ( | Forms Phosphazide. |
| 3 | Hydrolysis | Add water ( | Hydrolyzes to Amine + |
| 4 | Disposal | Verify no azide remains (IR peak ~2100 cm⁻¹ absent). | Dispose as organic waste. |
Alternative: Acidolytic Decomposition (NOT RECOMMENDED)
-
Warning: Reacting with acid produces
(gas), which is highly toxic and explosive. Avoid acid contact.
References
-
University of Victoria (UVIC). (2022). Safe Work Procedure: Azides. Occupational Health, Safety & Environment. [Link]
-
Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. [Link]
-
University of California, Santa Barbara (UCSB). (n.d.). Sodium Azide and Organic Azides: Standard Operating Procedure. [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Foundational text on Azide stability and utility).
-
PubChem. (2023). 1-Azidoheptane Compound Summary (CAS 44961-22-0).[4] National Library of Medicine. [Link]
Sources
Methodological & Application
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1-Azidoheptane
Introduction: Harnessing Ring Strain for Bioorthogonal Ligation
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for the covalent modification of molecules in complex environments.[1][] Unlike its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it exceptionally well-suited for applications in living systems, drug delivery, and materials science.[1][3] The driving force behind this remarkable reactivity is the significant ring strain inherent in cyclooctyne reagents. This strain dramatically lowers the activation energy for the [3+2] cycloaddition with an azide, enabling the reaction to proceed efficiently at ambient temperatures and in a variety of solvents, including aqueous media.[]
This application note provides a detailed technical guide for performing a SPAAC reaction using 1-azidoheptane as a model small-molecule alkyl azide. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for synthesis, reaction execution, monitoring, and purification, and discuss the critical parameters that ensure a successful outcome.
The Reactants: A Closer Look at 1-Azidoheptane and Cyclooctynes
1-Azidoheptane: A Prototypical Alkyl Azide
1-Azidoheptane (C₇H₁₅N₃) is a simple, linear alkyl azide that serves as an excellent model substrate for exploring and optimizing SPAAC reactions.[4] Its non-polar nature makes it readily soluble in common organic solvents. For the purposes of these protocols, 1-azidoheptane can be either purchased commercially or synthesized from 1-iodoheptane.
-
Physicochemical Properties of 1-Azidoheptane:
-
Molecular Weight: 141.22 g/mol
-
Appearance: Colorless liquid
-
Solubility: Soluble in most organic solvents (e.g., DMSO, acetonitrile, dichloromethane, ethyl acetate).[5]
-
Cyclooctynes: The Engine of the Reaction
The choice of cyclooctyne is a critical determinant of the SPAAC reaction kinetics. Several generations of cyclooctynes have been developed, each with unique reactivity and stability profiles. For this application note, we will focus on Dibenzocyclooctyne (DBCO) as a widely used and highly reactive example.
| Cyclooctyne Reagent | Common Abbreviation | Second-Order Rate Constant (k₂) with Alkyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~1.0[6] | High reactivity, commercially available with various linkers. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1-0.5[7] | Good balance of reactivity and stability, smaller size than DBCO. |
| 4-Dibenzocyclooctynol | DIBO | ~0.3-0.7 | Fast reaction rates and good stability. |
| Difluorinated Cyclooctyne | DIFO | >1.0 | Very high reactivity due to electron-withdrawing fluorine atoms. |
Experimental Protocols
Protocol 1: Synthesis of 1-Azidoheptane from 1-Iodoheptane
This protocol describes the synthesis of 1-azidoheptane via a nucleophilic substitution reaction.
Materials:
-
1-Iodoheptane (1.0 eq)[8]
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-iodoheptane in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Protocol 3).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-azidoheptane as a colorless oil.
Protocol 2: SPAAC Reaction of 1-Azidoheptane with DBCO
This protocol details the cycloaddition reaction between 1-azidoheptane and a DBCO reagent.
Materials:
-
1-Azidoheptane (1.0 eq)
-
DBCO-containing reagent (e.g., DBCO-acid) (1.0-1.2 eq)
-
Acetonitrile (ACN) or a mixture of ACN/water or DMSO[9]
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry vial, dissolve 1-azidoheptane in the chosen solvent (e.g., acetonitrile).
-
In a separate vial, dissolve the DBCO reagent in the same solvent.
-
Add the DBCO solution to the 1-azidoheptane solution with stirring.
-
Stir the reaction mixture at room temperature. Reactions with DBCO are often complete within a few hours.[9]
-
Monitor the reaction progress by TLC (see Protocol 3).
Protocol 3: Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid and effective method to monitor the progress of the SPAAC reaction by observing the consumption of the starting materials and the formation of the triazole product.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC chamber
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin stain for azides, permanganate stain for alkynes)[10][11]
Procedure:
-
Prepare a TLC chamber with the chosen eluent system. The polarity of the eluent should be adjusted to achieve good separation of the reactants and product. A good starting point is a 4:1 mixture of hexanes:ethyl acetate.
-
Using a capillary tube, spot the reaction mixture on the baseline of the TLC plate. It is also advisable to spot the starting materials (1-azidoheptane and DBCO) as references.
-
Place the TLC plate in the chamber and allow the eluent to ascend.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. DBCO and the triazole product are typically UV-active.[11]
-
To specifically visualize the azide, the plate can be stained. A two-step staining protocol involving reduction with triphenylphosphine followed by ninhydrin staining can be effective.[10][12][13]
-
The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
Protocol 4: Workup and Purification of the Triazole Product
This protocol describes the isolation and purification of the triazole product.
Materials:
-
Reaction mixture from Protocol 2
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for flash chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Extractive Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate and wash with deionized water to remove any water-soluble impurities (like residual DMF if used in the azide synthesis).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Flash Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the product using a gradient of ethyl acetate in hexanes. The polarity of the eluent system should be determined by prior TLC analysis.
-
Collect the fractions containing the purified triazole product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
-
Visualization of Workflows
Expected Results and Discussion
The SPAAC reaction between 1-azidoheptane and DBCO is expected to proceed cleanly and with high yield. The resulting triazole product will be a stable, non-polar small molecule. Characterization of the product can be performed using standard analytical techniques:
-
¹H NMR: The formation of the triazole ring will be confirmed by the appearance of a characteristic proton signal in the aromatic region of the spectrum (typically δ 7.5-8.5 ppm). The signals corresponding to the heptyl chain and the DBCO scaffold will also be present.
-
¹³C NMR: The appearance of new signals corresponding to the carbon atoms of the triazole ring (typically δ 140-150 ppm) will confirm product formation.
-
Mass Spectrometry: The molecular weight of the product can be confirmed by techniques such as ESI-MS.
The choice of solvent can influence the reaction rate, with more polar solvents sometimes leading to faster reactions.[9] For small, non-polar molecules like 1-azidoheptane, aprotic solvents like acetonitrile or DMSO are generally good choices. The reaction is typically conducted at room temperature, but gentle heating (e.g., to 37°C) can be employed to increase the rate if necessary.[9]
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition is a robust and versatile bioorthogonal reaction with broad applicability. By following the detailed protocols outlined in this application note, researchers can confidently perform SPAAC reactions with simple alkyl azides like 1-azidoheptane. The principles and techniques described herein can be readily adapted for more complex substrates, paving the way for innovations in drug discovery, chemical biology, and materials science.
References
- BroadPharm. (n.d.). DBCO Azide Ligation Protocol.
- Alfa Chemistry. (n.d.). DBCO - Click Chemistry.
- BenchChem. (2025). Technical Support Center: SPAAC Reactions with 5-Azidoindole.
- ResearchGate. (n.d.). Second-order reaction rate constants for different cyclooctyne systems with benzyl azide at room temperature [Image].
- Yoon, H. J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 83(4), 807-810.
- Javitt, G., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 14(10), 2685-2692.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11040794, 1-Azidoheptane.
- Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Semantic Scholar.
- Svatunek, D., et al. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction - Bioconjugation.
- Schröder, T., et al. (2007). Supplementary Information A new azide staining reagent was prepared and its ability to stain several agents on TLC plates was determined. The Royal Society of Chemistry.
- ResearchGate. (2015, February 2). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
- BroadPharm. (2022, January 18). BCN-Azide Ligation Protocol.
- Organic Syntheses. (n.d.). Z - Organic Syntheses Procedure.
- LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Mushfiq, M., Sultanat, & Rehman, R. (n.d.). ONE POT SYNTHESIS OF IODOHYDRINS FROM STEROIDAL ALKENES. International Journal of Research in Pharmacy and Chemistry.
- Keinänen, O., et al. (2019). Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(12), 819-826.
- The Role of 1-Iodoheptane in Modern Organic Synthesis. (2026, February 27). LinkedIn.
- Sigma-Aldrich. (n.d.). 1-Iodoheptane 98%.
- Santa Cruz Biotechnology. (n.d.). 1-Iodoheptane.
- Organic Chemistry Portal. (n.d.). Iodohydrin synthesis by iodination or substitution.
- Wang, Y., et al. (2020). Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 63(2), 569-590.
- Barakat, A., et al. (2024). Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines. Frontiers in Chemistry, 12, 1369553.
- ChemicalBook. (2025, January 27). 1-Iodoheptane | 4282-40-0.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20274, 1-Iodoheptane.
- Anjum, M., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Journal of Photochemistry and Photobiology B: Biology, 166, 299-312.
- Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
- Prachayasittikul, V., et al. (2015).
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. researchgate.net [researchgate.net]
Application Note: 1-Azidoheptane as a Lipophilic Azide for Peptide and Protein Labeling via CuAAC
Executive Summary
1-Azidoheptane (heptyl azide) is a 7-carbon aliphatic azide utilized in bioconjugation to impart lipophilicity to peptides and proteins. By leveraging the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can covalently link 1-azidoheptane to alkyne-tagged biomolecules, creating amphiphilic protein mimics, membrane-anchored peptides, or modifying pharmacokinetic profiles. This application note provides an authoritative, self-validating guide to navigating the unique physicochemical challenges—specifically, the high hydrophobicity—associated with 1-azidoheptane in both solid-phase and solution-phase workflows.
Mechanistic Insights & Causality
The CuAAC Catalytic Cycle
The CuAAC reaction is the premier bioorthogonal method for coupling azides and alkynes. Unlike the uncatalyzed Huisgen cycloaddition, the copper-catalyzed variant proceeds via a stepwise mechanism involving a monomeric copper(I) acetylide intermediate, which guarantees strict regioselectivity for the 1,4-disubstituted 1,2,3-triazole[1].
Figure 1: Catalytic cycle of CuAAC highlighting the stepwise metallacycle intermediate.
Overcoming Lipophilicity in Experimental Design
1-Azidoheptane is highly hydrophobic. Standard aqueous buffers used for protein CuAAC will cause the azide to crash out of solution, halting the reaction.
-
Solid-Phase Causality: When labeling peptides on-resin, standard polystyrene (PS) resins fail because they do not swell adequately in the highly polar aqueous mixtures required for the Cu(I)/ascorbate catalyst. Conversely, PEG-based resins (e.g., ChemMatrix) are amphiphilic. They swell efficiently in tert-butanol/water (
BuOH/H O) mixtures, providing the ideal microenvironment to dissolve both the lipophilic 1-azidoheptane and the water-soluble catalyst[2]. -
Solution-Phase Causality: For intact proteins, organic co-solvents (like DMSO or
BuOH) must be carefully titrated (typically 10-25% v/v) to maintain protein folding while solubilizing the azide. Furthermore, the generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system can degrade sensitive amino acids. The inclusion of a water-soluble ligand like THPTA accelerates the reaction and acts as a sacrificial reductant, protecting the protein[3]. Aminoguanidine is also required to scavenge dehydroascorbate byproducts, preventing undesired cross-reactivity with arginine residues[3].
Quantitative Data & Reaction Parameters
Table 1: Standardized Stoichiometry for 1-Azidoheptane Bioconjugation
| Parameter | Solid-Phase Peptide Labeling | Solution-Phase Protein Labeling | Rationale / Causality |
| Solvent System | PBS (pH 7.4) + 15-25% DMSO | Solubilizes the 7-carbon aliphatic chain of 1-azidoheptane. | |
| Azide Equivalents | 5.0 eq (relative to resin) | 10 - 50 eq (relative to protein) | Drives reaction to completion; excess is easily washed/dialyzed. |
| Cu(II) Source | CuSO | CuSO | Precursor to the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate (0.5 eq) | Sodium Ascorbate (10 - 25 eq) | Maintains Cu in the +1 oxidation state. |
| Accelerating Ligand | None required (high local conc.) | THPTA (5.0 eq relative to Cu) | Protects protein from ROS; accelerates dilute kinetics[3]. |
| Scavenger | None | Aminoguanidine (25 eq) | Prevents arginine modification by dehydroascorbate[3]. |
Experimental Protocols
Protocol A: Solid-Phase Peptide Lipidation with 1-Azidoheptane
This protocol is optimized for peptides synthesized on a PEG-based ChemMatrix resin containing a terminal or side-chain alkyne (e.g., propargylglycine)[2].
Figure 2: Solid-phase workflow for peptide lipidation using 1-azidoheptane on resin.
Step-by-Step Methodology:
-
Resin Preparation: Transfer 100
mol of alkyne-functionalized peptide on ChemMatrix resin to a fritted solid-phase synthesis syringe. Wash with DMF (3 × 5 mL) and DCM (3 × 5 mL). -
Solvent Equilibration: Swell the resin in 2 mL of
BuOH/H O (1:1, v/v) for 15 minutes. -
Azide Addition: Add 1-azidoheptane (71 mg, 500
mol, 5.0 eq) dissolved in 1 mL of BuOH/H O (1:1, v/v) to the resin[2]. -
Catalyst Preparation: In a separate vial, dissolve sodium ascorbate (10 mg, 50
mol, 0.5 eq) in 500 L of water. Add CuSO H O (2.5 mg, 10 mol, 0.1 eq) dissolved in 500 L of water. The solution will briefly turn brown, then clear/yellow as Cu(II) reduces to Cu(I). -
Reaction: Add the catalyst mixture to the resin. Cap the syringe and agitate on an orbital shaker for 16 hours at room temperature.
-
Self-Validation Checkpoint (Micro-cleavage): Withdraw ~1 mg of resin. Wash with H
O, MeOH, and DCM. Cleave using 95% TFA / 2.5% TIS / 2.5% H O for 1 hour. Analyze the filtrate via LC-MS. A mass shift of +141.13 Da confirms successful triazole formation. If incomplete, repeat steps 3-5. -
Washing & Cleavage: Wash the bulk resin extensively with EDTA solution (0.1 M in water) to strip residual copper, followed by H
O, MeOH, and DCM. Cleave the final lipidated peptide using standard TFA cocktails.
Protocol B: Solution-Phase Protein Lipidation
This protocol is designed for tagging an alkyne-bearing globular protein (e.g., 1 mg/mL, ~25
Step-by-Step Methodology:
-
Protein Preparation: Dilute the alkyne-tagged protein to 1 mg/mL in 100 mM Sodium Phosphate buffer (pH 7.4).
-
Reagent Master Mix: Prepare the following stock solutions:
-
1-Azidoheptane: 10 mM in neat DMSO.
-
CuSO
: 20 mM in H O. -
THPTA Ligand: 50 mM in H
O. -
Aminoguanidine HCl: 100 mM in H
O. -
Sodium Ascorbate: 100 mM in H
O (Must be freshly prepared).
-
-
Catalyst Pre-complexation (Critical Step): Mix 5
L of CuSO stock with 10 L of THPTA stock. Incubate for 5 minutes. Causality: Pre-forming the Cu-THPTA complex prevents Cu-induced protein precipitation and maximizes catalytic efficiency. -
Reaction Assembly: To 1 mL of the protein solution, sequentially add:
-
100
L of 1-Azidoheptane stock (Final: 1 mM, ~40 eq. Introduces 10% DMSO to the final volume to maintain azide solubility). -
50
L of Aminoguanidine stock (Final: 5 mM). -
15
L of the pre-complexed Cu/THPTA mixture. -
50
L of Sodium Ascorbate stock (Final: 5 mM).
-
-
Incubation: Mix gently by inversion. Incubate at room temperature for 1-2 hours.
-
Self-Validation & Purification: Terminate the reaction by adding EDTA (final concentration 10 mM) to chelate copper. Purify the lipidated protein via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
QC Check: Analyze the intact protein via ESI-TOF MS. Note: Use a C4 or C8 column for LC-MS; the addition of the heptyl chain significantly increases protein hydrophobicity, causing irreversible binding to standard C18 columns.
-
Troubleshooting Matrix
Table 2: Troubleshooting Lipophilic Azide Bioconjugation
| Observation | Root Cause | Corrective Action |
| Precipitation upon adding 1-azidoheptane | Insufficient organic co-solvent. | Increase DMSO or |
| Protein degradation / aggregation | ROS damage from Cu(I)/O | Ensure THPTA is pre-complexed with Cu(II) at a 5:1 molar ratio before adding to the protein[3]. Degas buffers. |
| Incomplete conversion on solid-phase | Poor resin swelling. | Switch from Polystyrene to a PEG-based resin (ChemMatrix)[2]. Ensure solvent is exactly 1:1 |
| Mass spectrometry shows +56 Da adducts | Dehydroascorbate cross-linking to Arginine. | Add 5-10 mM Aminoguanidine to the reaction mixture to scavenge byproducts[3]. |
References
1.[2] Eignerová, B., et al. "A CuAAC–Hydrazone–CuAAC Trifunctional Scaffold for the Solid-Phase Synthesis of Trimodal Compounds: Possibilities and Limitations." Molecules, vol. 20, no. 10, 2015, pp. 19311-19329. Available at:[Link] 2.[3] Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, vol. 3, no. 4, 2011, pp. 153-162. Available at:[Link] 3.[1] Wang, Q., et al. "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." Molecules, vol. 21, no. 10, 2016, p. 1393. Available at:[Link]
Sources
Application Note: Lipidation of Biomolecules via CuAAC Bioconjugation with 1-Azidoheptane
Executive Summary & Strategic Rationale
The targeted lipidation of biomolecules—such as proteins, peptides, and oligonucleotides—is a critical strategy in modern drug development designed to enhance membrane anchoring, facilitate liposomal integration, and extend in vivo half-life. 1-Azidoheptane , an aliphatic azide featuring a highly hydrophobic 7-carbon chain, serves as an ideal lipidation reagent. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can bioorthogonally conjugate 1-azidoheptane to any alkyne-modified biomolecule with near-perfect regioselectivity.
Unlike standard hydrophilic fluorophores, the extreme hydrophobicity of 1-azidoheptane presents unique solubility challenges in aqueous media. This guide provides a field-proven, self-validating methodology to ensure high-yield bioconjugation without compromising the structural integrity of the target biomolecule.
Mechanistic Rationale & Experimental Design
The CuAAC reaction relies on the in situ generation of a thermodynamically unstable Cu(I) catalyst to drive the 1,3-dipolar cycloaddition between the terminal alkyne and the azide, forming a stable 1,2,3-triazole linkage 1[1].
To successfully conjugate the lipophilic 1-azidoheptane in an aqueous environment, the experimental design must account for the following causal factors:
-
Co-Solvent Necessity: 1-Azidoheptane will rapidly form micelles or precipitate if added directly to an aqueous buffer. A carefully balanced co-solvent system (e.g., 5-10% DMSO or a tBuOH/water mixture) is required to maintain the bioavailability of the azide without denaturing the target protein 2[2].
-
Ligand Selection (THPTA): The use of a stabilizing water-soluble ligand, such as THPTA, is mandatory. THPTA accelerates the reaction by maintaining the Cu(I) oxidation state and acts as a sacrificial reductant, shielding the biomolecule from reactive oxygen species (ROS) generated during the catalytic cycle 3[3].
-
Copper Concentration Thresholds: The reaction rate is non-linearly dependent on copper. Reactivity is often negligible below 50 µM and reaches optimal efficiency at approximately 250 µM 4[4].
Mechanistic pathway of Cu(I) generation, stabilization, and CuAAC catalysis.
Quantitative Optimization Parameters
To ensure reproducibility, all stoichiometric ratios must be anchored to the concentration of the alkyne-modified biomolecule. The following table summarizes the optimized parameters for aliphatic azide bioconjugation.
| Parameter | Optimal Concentration / Equivalents | Mechanistic Rationale |
| Biomolecule-Alkyne | 25 - 50 µM | Optimal baseline concentration to prevent macromolecular aggregation while ensuring measurable kinetics. |
| 1-Azidoheptane | 5 - 10 Equivalents | Excess drives the reaction to completion. The unreacted hydrophobic azide is easily removed via SEC or dialysis. |
| CuSO₄ | 0.1 - 0.5 mM | Threshold behavior: requires >50 µM for measurable kinetics, peaking at ~250 µM. |
| THPTA Ligand | 5x Cu(II) Concentration | Accelerates the reaction and acts as a sacrificial reductant to protect the protein. |
| Sodium Ascorbate | 10x Cu(II) Concentration | Maintains the Cu(I) state; must be prepared fresh to avoid atmospheric oxidation. |
| Aminoguanidine | 5 mM (Optional) | Scavenges reactive dicarbonyl byproducts to prevent unwanted protein cross-linking. |
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. At critical junctures, physical or visual checkpoints are embedded to confirm that the chemical environment is correct before proceeding, thereby protecting your high-value biomolecules.
Workflow for CuAAC bioconjugation of 1-Azidoheptane to an alkyne-modified biomolecule.
Step 1: Preparation of Stock Solutions
-
Biomolecule-Alkyne: Prepare at 50 µM in Phosphate-Buffered Saline (PBS), pH 7.4.
-
1-Azidoheptane: Prepare a 5 mM stock in 100% DMSO. (Causality: 1-Azidoheptane is insoluble in water; pre-dissolving in DMSO ensures it will disperse evenly when spiked into the aqueous buffer).
-
CuSO₄: Prepare a 20 mM stock in degassed Milli-Q water.
-
THPTA: Prepare a 50 mM stock in degassed Milli-Q water.
-
Sodium Ascorbate: Prepare a 100 mM stock in degassed Milli-Q water immediately before use . (Causality: Ascorbate rapidly oxidizes in water. A yellowed solution indicates degradation and will fail to reduce Cu(II), stalling the reaction 5[5]).
Step 2: Catalyst Pre-Complexation (Critical Step)
-
In a separate microcentrifuge tube, mix 5.0 µL of 20 mM CuSO₄ with 10.0 µL of 50 mM THPTA.
-
Allow the mixture to stand at room temperature for 5 minutes.
-
Validation Checkpoint 1: The solution should appear clear and light blue. Causality: Pre-complexing CuSO₄ with THPTA prevents free Cu(II) from coordinating non-specifically with the protein backbone (e.g., histidine residues), which is the primary cause of protein precipitation during CuAAC 1[1].
Step 3: Reaction Assembly
-
To 400 µL of the Biomolecule-Alkyne solution (50 µM), slowly add 40 µL of the 5 mM 1-Azidoheptane stock (10 equivalents).
-
Validation Checkpoint 2: The final DMSO concentration is now ~9%. The solution must remain optically clear. If cloudiness is observed, the 1-azidoheptane has crashed out. Add DMSO in 1% increments (up to 15% max) until clarity is restored.
-
Add 15 µL of the pre-complexed CuSO₄/THPTA mixture to the biomolecule solution.
-
Add 25 µL of 100 mM Sodium Ascorbate to initiate the reaction.
-
Validation Checkpoint 3: Upon adding the ascorbate, a transient color change (fading of the blue Cu(II) tint) should be observed, confirming the successful reduction to the active Cu(I) species 5[5].
Step 4: Incubation and Purification
-
Cap the tube securely to prevent oxygen ingress. Mix by gentle inversion or place on a slow rotisserie (30 rpm) at room temperature for 1 to 2 hours.
-
Terminate the reaction by adding EDTA (final concentration 5 mM) to chelate the copper.
-
Purify the lipidated biomolecule using Size Exclusion Chromatography (SEC) or spin desalting columns (e.g., Zeba Spin) pre-equilibrated with PBS. The highly hydrophobic unreacted 1-azidoheptane will be retained in the column matrix or precipitate in the aqueous wash, leaving the pure bioconjugate in the eluate.
References
1.6. AxisPharm. 2.1. BroadPharm. 3.3. Jena Bioscience. 4. 4. NIH. 5.5. BenchChem. 6.7. ResearchGate. 7.2. NIH.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. A CuAAC–Hydrazone–CuAAC Trifunctional Scaffold for the Solid-Phase Synthesis of Trimodal Compounds: Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
Application Note: 1-Azidoheptane in the Regioselective Synthesis of 1,2,3-Triazoles
Executive Summary & Strategic Utility
The advent of "Click Chemistry," pioneered independently by Sharpless and Meldal, revolutionized chemical biology and materials science through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Within this framework, the selection of the azide building block is critical. 1-Azidoheptane is a highly versatile, aliphatic azide featuring a 7-carbon alkyl chain.
In drug development, the 7-carbon chain of 1-azidoheptane strikes an optimal physicochemical balance: it provides sufficient lipophilicity to enhance cellular membrane permeability (modulating
Mechanistic Foundations: Causality & Logic
The synthesis of 1-heptyl-1,2,3-triazoles relies heavily on transition-metal catalysis to overcome the high activation energy of the uncatalyzed thermal Huisgen [3+2] cycloaddition and to enforce strict regioselectivity.
-
CuAAC (Copper-Catalyzed): Yields exclusively 1,4-disubstituted 1-heptyl-1,2,3-triazoles[1]. The active Cu(I) species coordinates with the terminal alkyne to form a highly reactive copper-acetylide intermediate. This coordination lowers the pKa of the terminal alkyne proton, facilitating deprotonation and subsequent attack by 1-azidoheptane.
-
RuAAC (Ruthenium-Catalyzed): Yields exclusively 1,5-disubstituted 1-heptyl-1,2,3-triazoles. Ruthenium(II) complexes coordinate both the azide and the alkyne simultaneously, directing the nucleophilic attack to form a ruthenacycle that undergoes reductive elimination to yield the 1,5-regioisomer.
Fig 1: Catalytic cycle of CuAAC with 1-azidoheptane highlighting intermediate formations.
Experimental Workflows & Self-Validating Protocols
Fig 2: Standard experimental workflow for CuAAC synthesis of 1-heptyl-1,2,3-triazoles.
Protocol A: Standard Synthesis of 1-Heptyl-4-phenyl-1H-1,2,3-triazole (CuAAC)
This protocol utilizes in situ generation of Cu(I) to prevent the oxidative degradation commonly seen with pre-weighed Cu(I) salts.
-
Reagent Solvation: In a 25 mL round-bottom flask, dissolve 1-azidoheptane (1.0 mmol) and phenylacetylene (1.05 mmol) in 5 mL of tert-butanol (
BuOH).-
Causality: 1-azidoheptane is highly lipophilic.
BuOH ensures complete solvation of the organic precursors, while allowing for miscibility with the aqueous catalyst solution added in the next step.
-
-
Catalyst Assembly: Add 5 mL of distilled water to the mixture. Add
(0.05 mmol, 5 mol%) as a 0.1 M aqueous solution. Finally, add Sodium Ascorbate (0.1 mmol, 10 mol%) dropwise as a freshly prepared 0.5 M aqueous solution.-
Causality: Sodium ascorbate must be added last . Generating the active Cu(I) species in the absence of the alkyne leads to rapid disproportionation or re-oxidation. The presence of the alkyne immediately traps the Cu(I) as a stable copper-acetylide complex.
-
-
Self-Validation Checkpoint 1 (Visual): Upon the addition of sodium ascorbate, the reaction mixture will immediately transition from a pale blue (Cu(II)) to a bright yellow or colorless suspension. This visual cue validates the successful reduction to the active Cu(I) catalytic species.
-
Reaction Execution: Stir vigorously at room temperature for 4 to 6 hours.
-
Self-Validation Checkpoint 2 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 8:2). The disappearance of the UV-active phenylacetylene spot and the appearance of a highly UV-active, lower-
spot confirms complete conversion.
-
-
Quenching and Extraction: Quench the reaction by adding 10 mL of a saturated aqueous EDTA solution or
, and stir for 30 minutes. Extract with Ethyl Acetate ( mL).-
Causality: EDTA strongly chelates residual copper ions, pulling them into the aqueous phase. This is critical for biological applications, as trace copper contamination can cause false positives in cellular assays.
-
Protocol B: Advanced Low-Loading Catalysis using [(NHC)₂Cu]X
For sensitive substrates or industrial scale-up, pre-formed N-Heterocyclic Carbene (NHC) copper complexes (e.g., Ring-Expanded NHC-Cu or
-
Causality: NHC ligands are strong
-donors that tightly bind and stabilize the Cu(I) center against oxidation. This eliminates the need for reducing agents like sodium ascorbate and allows for ultra-low catalyst loadings (down to 40–100 ppm), achieving near-instantaneous conversion (e.g., 5 minutes for 1-azidoheptane and phenylacetylene)[3].
Quantitative Data & Reaction Scope
The following table summarizes the reaction parameters and yields for the cycloaddition of 1-azidoheptane with various terminal alkynes, demonstrating the superior efficiency of NHC-stabilized Cu(I) systems.
| Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Time | Regioselectivity | Yield (%) |
| Phenylacetylene | Neat / | RT | 5 min | 1,4-disubstituted | 99% | |
| Phenylacetylene | Acetone | RT | 2 h | 1,4-disubstituted | >90% | |
| 1-Hexyne | RT | 4 h | 1,4-disubstituted | 83% | ||
| Ethyl propiolate | RT | 7 h | 1,4-disubstituted | 95% |
(Data synthesized from standardized yields reported in references[4] and[3])
Applications in Drug Development
-
Orthogonal Click Chemistry in DNA-Encoded Libraries (DELs): In advanced DEL synthesis, platform molecules are designed with both aromatic and aliphatic azides. Because aliphatic azides like 1-azidoheptane are sterically and electronically distinct, they remain unreactive during initial organocatalyzed [3+2] cycloadditions targeting the aromatic azide. The intact aliphatic azide can then be selectively reacted in a subsequent CuAAC step, allowing for the stepwise construction of highly complex, multi-triazole pharmacophores[2].
-
Membrane Anchoring Probes: The 1-heptyl chain acts as a synthetic lipid tail. When 1-azidoheptane is "clicked" onto a fluorophore or a target-binding domain, the resulting 1-heptyl-1,2,3-triazole naturally intercalates into the hydrophobic core of cellular lipid bilayers, making it an exceptional tool for studying membrane-bound proteins.
References
1.[1] Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles - PMC. National Institutes of Health (NIH). Available at:[Link] 2.[4] Synthetic Access to Ring-Expanded N-Heterocyclic Carbene (RE-NHC) Copper Complexes and Their Performance in Click Chemistry | Organometallics. ACS Publications. Available at:[Link] 3.[3] [(NHC)2Cu]X Complexes as Efficient Catalysts for Azide–Alkyne Click Chemistry at Low Catalyst Loadings. SciSpace. Available at:[Link] 4.[2] Development of an On-DNA Platform Molecule Bearing a Diazidestructure and Its Application to DEL Synthesis - PMC. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an On-DNA Platform Molecule Bearing a Diazidestructure and Its Application to DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for 1-Azidoheptane Click Reaction in Aqueous Buffer
Abstract & Introduction
This application note details the protocol for performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Azidoheptane in an aqueous buffer system. While 1-Azidoheptane is a lipophilic alkyl azide (C7 chain), performing this reaction in aqueous media is frequently required for bioconjugation, DNA labeling, or "green chemistry" synthesis.
The core challenge in this protocol is the solubility mismatch: 1-Azidoheptane is hydrophobic, while the copper catalyst system (CuSO₄/Sodium Ascorbate) and biological buffers are hydrophilic. To resolve this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that stabilizes the Cu(I) oxidation state, prevents catalyst precipitation, and accelerates the reaction in aqueous environments.[1]
Key Mechanistic Insights
-
Cu(I) Stabilization: Without a ligand, Cu(I) is thermodynamically unstable in water and readily oxidizes to inactive Cu(II) or disproportionates to Cu(0) and Cu(II). THPTA acts as a sacrificial reductant and chelator, maintaining the active catalytic species.
-
Solubility Management: A co-solvent strategy (DMSO/Buffer) is employed to solubilize the lipophilic azide, ensuring efficient collision frequency with the water-soluble catalyst complex.
Reaction Mechanism & Pathway[2]
The following diagram illustrates the catalytic cycle of the CuAAC reaction stabilized by the THPTA ligand.
Caption: Figure 1. The THPTA-stabilized Cu(I) catalytic cycle converts 1-azidoheptane and a terminal alkyne into a 1,4-disubstituted 1,2,3-triazole.
Materials & Reagents
Reagent Specifications
| Reagent | Concentration (Stock) | Solvent | Storage | Function |
| 1-Azidoheptane | 100 mM | DMSO | -20°C | Substrate (Azide) |
| Terminal Alkyne | 100 mM | DMSO or H₂O | -20°C | Substrate (Alkyne) |
| CuSO₄[1][2][3][4][5][6][7] · 5H₂O | 20 mM | ddH₂O | RT | Catalyst Precursor |
| THPTA Ligand | 50 mM | ddH₂O | 4°C | Cu(I) Stabilizer |
| Sodium Ascorbate | 100 mM | ddH₂O | Fresh | Reductant |
| Reaction Buffer | 1X | PBS or Tris (pH 7.4) | 4°C | Solvent Medium |
| DMSO | N/A | N/A | RT | Co-solvent |
Critical Note on Sodium Ascorbate: This reagent oxidizes rapidly in solution (turning yellow). Always prepare a fresh stock solution immediately prior to starting the reaction.
Experimental Protocol
Phase 1: Preparation of Stock Solutions[1][6]
-
Azide Stock: Dissolve 1-azidoheptane in DMSO to a final concentration of 100 mM. (e.g., 14.1 mg in 1 mL DMSO).
-
Ligand/Copper Premix (Crucial Step):
-
Premixing CuSO₄ and THPTA ensures that when Cu(II) is reduced to Cu(I), the ligand is immediately available to chelate it, preventing the formation of insoluble Cu(I) oxides.
-
Mix 1 volume of 20 mM CuSO₄ with 2 volumes of 50 mM THPTA .
-
Result: A blue solution containing Cu(II)-THPTA complex.
-
Phase 2: Reaction Setup (Standard 1 mL Scale)
Target Concentrations: 1 mM Azide, 1 mM Alkyne, 0.5 mM CuSO₄, 2.5 mM THPTA, 5 mM NaAsc.
-
Buffer Addition: Add 840 µL of 1X PBS (or Tris pH 7.4) to a 1.5 mL microcentrifuge tube.
-
Substrate Addition:
-
Add 10 µL of Alkyne stock (100 mM).
-
Add 10 µL of 1-Azidoheptane stock (100 mM).
-
Note: The solution may turn slightly cloudy due to the hydrophobic azide. This is expected; the DMSO (approx 2% final) helps, but vigorous mixing is required.
-
-
Catalyst Addition: Add 40 µL of the CuSO₄/THPTA Premix prepared in Phase 1. Vortex briefly.
-
Initiation: Add 100 µL of freshly prepared 100 mM Sodium Ascorbate .
-
Incubation:
-
Flush the headspace with Nitrogen or Argon (optional but recommended to protect Cu(I)).
-
Cap tightly and incubate at Room Temperature (25°C) for 30–60 minutes with continuous agitation (rotator or shaker).
-
Visual Check: The solution should remain clear to slightly yellow. A brown precipitate indicates Cu(I) oxidation/disproportionation (failure).
-
Phase 3: Workup & Purification
Since 1-Azidoheptane is a small molecule, the product is likely a small molecule.
-
Quench: Add 50 µL of 0.5 M EDTA (pH 8.0) to chelate the copper and stop the reaction.[3]
-
Extraction:
-
Add 1 mL of Ethyl Acetate (EtOAc).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 2 minutes to separate phases.
-
Collect the upper organic layer (contains the triazole product).
-
-
Analysis: Analyze the organic phase via LC-MS or TLC to confirm product formation.[3]
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow for the aqueous click reaction.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Brown Precipitate | Oxidation of Cu(I) to Cu oxides. | Ensure NaAsc is fresh. Increase THPTA:Cu ratio to 5:1. Degas buffers. |
| Low Yield | Azide precipitation (hydrophobicity). | Increase DMSO concentration to 10-20%. Use BTTAA ligand (more active). |
| Protein Precipitation | Copper-induced denaturation. | Use THPTA (it shields Cu).[1][2][5][8] Keep Cu concentration < 1 mM. |
| Blue Solution | Incomplete reduction of Cu(II). | Add more NaAsc. Check pH (must be > 4.0). |
Safety Information (1-Azidoheptane)
-
Hazard Class: Organic Azide.
-
Handling: While 1-azidoheptane (C7) has a higher carbon-to-nitrogen ratio (>3:1) making it safer than small azides, it is still potentially explosive if concentrated or heated.
-
Metals: Do not use metal spatulas or needles that may react to form heavy metal azides (e.g., copper/lead azides in their pure metallic form, though Cu(I) in solution is safe).
-
Disposal: Quench unreacted azide with phosphine or acidic water before disposal. Do not concentrate reaction mixtures to dryness if unreacted azide is present.
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[9] Angewandte Chemie International Edition.
-
BroadPharm. Protocol for Azide-Alkyne Click Chemistry (THPTA Ligand).
-
Vector Laboratories.
Sources
- 1. confluore.com.cn [confluore.com.cn]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. furthlab.xyz [furthlab.xyz]
- 8. broadpharm.com [broadpharm.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Modification of Protein Hydrophobic Domains Using 1-Azidoheptane
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Executive Summary & Rationale
In drug development and structural biology, the targeted modification of protein hydrophobic domains is critical for studying membrane interactions, engineering self-assembling protein nanoparticles, and creating lipidation mimics (e.g., S-palmitoylation or N-myristoylation)[1]. While native long-chain lipids (C14–C16) are notoriously difficult to handle in aqueous in vitro systems due to severe aggregation, 1-Azidoheptane (a 7-carbon aliphatic azide) provides a highly efficient alternative.
1-Azidoheptane acts as a "Goldilocks" hydrophobe: it is sufficiently lipophilic to induce membrane anchoring and alter protein folding, yet short enough to remain soluble in standard aqueous click-chemistry buffers without requiring denaturing detergents[2]. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can append this C7 tag to alkyne-functionalized proteins with absolute bio-orthogonal precision, remaining invisible to native biological functional groups[3].
Mechanistic Insights: The Dual-Action of 1-Azidoheptane
As an application scientist, it is vital to understand why 1-azidoheptane behaves the way it does in solution, rather than just treating it as a generic click reagent. Its efficacy relies on two distinct chemical properties:
-
Pre-Reaction Hydrophobic Partitioning: The azide moiety possesses a resonance-stabilized dipole that naturally associates with nonaqueous three-dimensional protein microenvironments[4]. Before the click reaction even initiates, the 1-azidoheptane probe partitions into hydrophobic patches (e.g., tryptophan or phenylalanine-rich pockets), pre-organizing the molecule for highly efficient, proximity-driven conjugation.
-
Bio-Orthogonal Triazole Formation: Once localized, the addition of a Cu(I) catalyst drives the irreversible 1,3-dipolar cycloaddition between the azide and the target alkyne, forming a stable 1,2,3-triazole linkage that permanently anchors the heptyl chain to the protein[3].
Fig 1. Dual-action mechanism of 1-azidoheptane in hydrophobic domain targeting.
Experimental Workflow & Self-Validating Systems
To ensure absolute trustworthiness, the following workflow is designed as a self-validating system . Cu(I) is thermodynamically unstable and can generate reactive oxygen species (ROS) that non-specifically damage proteins or induce radical-mediated covalent azidylation of native C-H bonds[4].
Validation Logic: This protocol mandates the simultaneous processing of an Alkyne-Free Isotype Control . If the unmodified wild-type protein exhibits a mass shift during LC-MS analysis, it indicates non-specific radical azidylation rather than true CuAAC. This internal control instantly alerts the researcher to reduce the ascorbate concentration or increase the ligand-to-copper ratio.
Fig 2. CuAAC workflow for modifying alkyne-tagged proteins with 1-azidoheptane.
Step-by-Step Protocol: CuAAC-Mediated Heptylation
Reagent Preparation
-
Protein Stock: 10–50 µM alkyne-tagged protein in PBS (pH 7.4).
-
1-Azidoheptane: 10 mM stock in LC-MS grade DMSO.
-
Catalyst Components:
-
20 mM CuSO4 in highly purified water.
-
50 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.
-
100 mM Sodium Ascorbate in water (Must be prepared fresh daily).
-
Reaction Assembly
Step 1: Pre-form the Catalytic Complex
-
Action: In a separate microcentrifuge tube, mix 5 µL of 20 mM CuSO4 with 10 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes.
-
Causality: Pre-mixing ensures that Cu(II) is fully coordinated by the water-soluble THPTA ligand before reduction. This 1:5 ratio fully shields the metal, preventing Cu(I)-induced ROS generation and subsequent protein degradation[5].
Step 2: Assemble the Protein Mixture
-
Action: To 100 µL of the protein stock, add 2 µL of the 10 mM 1-Azidoheptane stock (final concentration ~200 µM). Vortex gently.
-
Causality: Adding the hydrophobic azide to the protein prior to the catalyst allows the probe to partition into hydrophobic microdomains, optimizing local concentration for the click reaction.
Step 3: Initiate the Reaction
-
Action: Add 3 µL of the pre-formed CuSO4/THPTA complex to the protein mixture. Finally, add 5 µL of freshly prepared 100 mM Sodium Ascorbate.
-
Causality: Ascorbate must be added last . It initiates the reduction of Cu(II) to the catalytically active Cu(I). Adding it prematurely leads to rapid Cu(I) disproportionation.
Step 4: Incubation and Quenching
-
Action: Incubate the reaction at room temperature for 1 hour in the dark. Quench by adding EDTA to a final concentration of 5 mM.
-
Causality: EDTA aggressively chelates the copper, halting the cycloaddition and preventing metal-induced aggregation during downstream purification.
Quantitative Data & Optimization Matrix
The following table summarizes the quantitative optimization data for the CuAAC reaction, highlighting the causality behind the protocol's specific parameters.
| Parameter | Sub-Optimal Condition | Optimized Condition | Causality / Scientific Insight |
| Ligand Choice | TBTA (100 µM) | THPTA (500 µM) | TBTA has poor aqueous solubility, leading to catalyst precipitation and low yield. THPTA maintains Cu(I) in solution, boosting modification yield from <40% to >95%[5]. |
| Cu:Ligand Ratio | 1:1 Ratio | 1:5 Ratio | A 1:1 ratio leaves uncoordinated Cu(I) which generates ROS. A 1:5 ratio fully shields the metal, preventing oxidative damage to the protein[5]. |
| Probe Chain Length | Azidopalmitate (C16) | 1-Azidoheptane (C7) | C16 probes form micelles and aggregate in aqueous buffers, reducing bioavailability. C7 remains soluble while providing sufficient hydrophobicity for domain modification[1][2]. |
| Ascorbate State | Pre-made stock (Stored) | Freshly Prepared | Ascorbate rapidly oxidizes in water. Using degraded ascorbate fails to reduce Cu(II), resulting in 0% triazole formation. |
References
- Source: nih.
- Source: gbiosciences.
- Source: mdpi.
- Source: nih.
- Source: pnas.
Sources
- 1. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Radical-Mediated Covalent Azidylation of Hydrophobic Microdomains in Water-Soluble Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Precision Synthesis of Lipophilic Fluorescent Probes via CuAAC with 1-Azidoheptane
Executive Summary
This guide details the protocol for synthesizing lipophilic fluorescent probes using 1-Azidoheptane as a hydrophobic derivatizing agent. By coupling 1-Azidoheptane to an alkyne-functionalized fluorophore via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can precisely modulate the logP (partition coefficient) of a probe. This modification is critical for enhancing cell membrane permeability, facilitating organelle targeting (e.g., lipid droplets or endoplasmic reticulum), or creating hydrophobic "dummy" ligands for binding assays.
Key Advantages of 1-Azidoheptane (
-
Lipophilicity Tuning: The C7 alkyl chain adds moderate hydrophobicity without the aggregation risks associated with longer (
) chains. -
Bioorthogonality: The azide moiety is inert to most biological functional groups until activated by Cu(I).
-
Stability: Unlike lower molecular weight azides, 1-azidoheptane has a safer Carbon-to-Nitrogen (C/N) ratio, though standard safety precautions remain mandatory.
Mechanistic Principles
The synthesis relies on the CuAAC "click" reaction, forming a 1,4-disubstituted 1,2,3-triazole linkage.[] This linker is chemically robust and resistant to metabolic degradation, ensuring the fluorophore remains attached to the heptyl tail in biological systems.
Reaction Pathway
The copper(I) species coordinates with the terminal alkyne of the fluorophore, lowering the pKa of the terminal proton. Following deprotonation, the copper-acetylide intermediate reacts with the distal nitrogen of 1-azidoheptane. Ring contraction yields the triazole product.
Figure 1: Step-wise mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilized in this protocol.
Safety & Handling (Critical)
Although 1-Azidoheptane (MW: 141.21 g/mol ) is safer than smaller azides, organic azides are potentially explosive.
-
C/N Ratio Rule: The ratio is
. Generally, requires caution. -
Protocol:
-
Shielding: Always work behind a blast shield during the reaction setup.
-
No Metal Spatulas: Use Teflon or wood implements to avoid friction/shock.
-
Solvent: Never distill the azide to dryness. Keep it in solution whenever possible.
-
Waste: Quench unreacted azides with low pH buffers or specific quenching reagents before disposal.
-
Materials & Reagents
| Component | Specification | Role |
| 1-Azidoheptane | >95% Purity (GC) | Lipophilic derivatizing agent |
| Fluorophore-Alkyne | Terminal alkyne (e.g., N-propargyl-1,8-naphthalimide) | Fluorescent core |
| CuSO₄·5H₂O | 99.9% ACS Reagent | Catalyst Precursor |
| Sodium Ascorbate | >98% Crystalline | Reducing Agent (Cu(II) |
| THPTA Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine | Cu(I) Stabilizer (prevents oxidation) |
| Solvent System | DMSO / Water (1:1) or t-BuOH / Water (1:1) | Reaction Medium |
Experimental Protocol
Preparation of Stock Solutions[2][3]
-
1-Azidoheptane Stock (100 mM): Dissolve 14.1 mg of 1-Azidoheptane in 1 mL of DMSO.
-
Fluorophore-Alkyne Stock (10 mM): Dissolve the alkyne-functionalized dye in DMSO.
-
Catalyst Premix (Recommended):
-
Mix CuSO₄ (20 mM in water) and THPTA ligand (100 mM in water) in a 1:5 molar ratio.[2]
-
Why? Pre-complexing Copper with THPTA prevents disproportionation and protects the fluorophore from oxidative damage by free copper species [1].
-
Synthesis Workflow
Scale: 10 µmol (Fluorophore basis)
-
Reaction Setup: In a 4 mL glass vial equipped with a magnetic stir bar, add reagents in the following order:
-
500 µL Solvent (DMSO/Water 1:1 v/v)
-
100 µL Fluorophore-Alkyne Stock (1.0 µmol, 1.0 eq)
-
15 µL 1-Azidoheptane Stock (1.5 µmol, 1.5 eq)
-
Note: Excess azide drives the reaction to completion.
-
-
Catalyst Addition:
-
Add 25 µL of Cu-THPTA Premix (0.5 eq Cu).
-
Add 10 µL of Sodium Ascorbate (100 mM fresh stock, 1.0 µmol, 1.0 eq).
-
Observation: The solution may turn slightly yellow/orange upon reduction of Cu(II) to Cu(I).
-
-
Incubation:
-
Flush headspace with Nitrogen or Argon for 10 seconds.
-
Cap tightly and stir at Room Temperature (25°C) for 2–4 hours.
-
Protect from light to prevent photobleaching of the fluorophore.
-
-
Monitoring:
-
Check progress via LC-MS or TLC.
-
TLC Mobile Phase: Hexane:Ethyl Acetate (variable depending on fluorophore polarity).
-
Success Criterion: Disappearance of the Alkyne-Fluorophore spot.
-
Workup and Purification[2]
-
Quenching: Add 1 mL of 10 mM EDTA solution to chelate the Copper. Stir for 10 mins.
-
Extraction:
-
Dilute with 5 mL water.
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
The lipophilic probe (Fluorophore-Triazole-Heptyl) will migrate to the organic phase.
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification:
-
Flash Chromatography: Silica gel. Gradient elution (e.g., 0-5% MeOH in DCM).
-
HPLC: C18 Reverse Phase column. Gradient: 50%
100% Acetonitrile in Water (+0.1% TFA).
-
Validation & Quality Control
Analytical Checkpoints
| Method | Expected Result | Reference Standard |
| 1H NMR | Distinct Triazole Proton singlet at | Confirm loss of alkyne proton ( |
| HR-MS | Precision < 5 ppm error. | |
| HPLC | Single peak, increased retention time vs. starting alkyne. | Purity > 95% required for bioassays. |
Logical Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1-Azidoheptane derived probes.
Troubleshooting Guide
Issue 1: Fluorophore Degradation
-
Cause: Oxidative damage by reactive oxygen species (ROS) generated by the Cu/Ascorbate cycle.
-
Solution: Increase the concentration of the THPTA ligand (up to 10 eq relative to Cu). THPTA acts as a sacrificial reductant and shields the copper center [2].
Issue 2: Incomplete Conversion
-
Cause: Oxygen poisoning of the Cu(I) catalyst.
-
Solution: Re-degas the solvent and add a fresh aliquot of Sodium Ascorbate (0.5 eq). Ensure the reaction vessel is sealed.
Issue 3: Precipitation
-
Cause: The product (Heptyl-Fluorophore) is too hydrophobic for the 1:1 DMSO/Water mix.
-
Solution: Shift solvent ratio to 80:20 DMSO/Water or use pure DMF/THF for the reaction, though this requires a Cu(I) source like
instead of CuSO4/Ascorbate.
References
-
Preserving Fluorophore Integrity: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]
-
Ligand Efficiency (THPTA): Besanceney-Webler, C., Jiang, H., Wang, T., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. [Link]
-
General Click Protocol: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
1-Azidoheptane Data: PubChem Compound Summary for CID 11040794, 1-Azidoheptane.[4] [Link]
Sources
Metabolic labeling of cells with 1-Azidoheptane analogues
Application Note: Metabolic Labeling of Protein Lipoylation using 7-Azidoheptanoic Acid (1-Azidoheptane Analogues)
Executive Summary
Topic: Precision Metabolic Profiling of Protein Lipoylation via 7-Azidoheptanoic Acid (7-AzHA). Purpose: To provide a rigorous, field-validated protocol for the metabolic incorporation of 1-azidoheptane analogues (specifically 7-azidoheptanoic acid) into cellular proteomes. This approach enables the bioorthogonal tagging, enrichment, and visualization of lipoylated proteins, a critical post-translational modification (PTM) involved in mitochondrial metabolism and redox homeostasis. Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists.
Scientific Foundation & Chemical Logic
The Chemical Probe: 7-Azidoheptanoic Acid (7-AzHA)
While "1-azidoheptane" refers to a simple alkyl azide often used as a building block in organic synthesis (e.g., for triazole library generation), it lacks the functional handle required for enzymatic activation in a cellular environment. For metabolic labeling , the probe must mimic a natural substrate.
-
Natural Substrate: Octanoic acid (C8) is the precursor for Lipoic acid, which is attached to key metabolic enzymes (e.g., Pyruvate Dehydrogenase Complex, E2 subunit) via Lipoic Acid Ligase (LplA) .
-
The Analogue: 7-Azidoheptanoic acid (7-AzHA) serves as a bioorthogonal surrogate. It possesses a 7-carbon alkyl chain terminating in an azide group. The chain length and carboxyl head group allow it to be recognized by LplA (or specific mutants like W37V), activated to an AMP-anhydride intermediate, and transferred onto specific lysine residues of target proteins.
Mechanism of Action
-
Cellular Entry: 7-AzHA enters the cell via passive diffusion or fatty acid transporters.
-
Activation: Inside the mitochondria, LplA activates 7-AzHA using ATP to form 7-AzHA-AMP .
-
Transfer: The activated probe is covalently attached to the
-amino group of a specific lysine on the lipoyl domain of the target protein. -
Detection: The azide handle remains inert until reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a reporter molecule (alkyne-fluorophore or alkyne-biotin).
Strategic Experimental Workflow
The following diagram illustrates the enzymatic incorporation pathway and the downstream detection workflow.
Caption: Figure 1. Mechanism of 7-Azidoheptanoic Acid incorporation via Lipoic Acid Ligase (LplA) and subsequent Click Chemistry detection.
Detailed Protocol: Metabolic Labeling with 7-AzHA
Phase 1: Reagent Preparation
-
7-Azidoheptanoic Acid (7-AzHA) Stock: Dissolve 7-AzHA in anhydrous DMSO to a concentration of 100 mM . Store at -20°C.
-
Note: Ensure the 7-AzHA is free of inorganic azide salts which are toxic to cells.
-
-
Lipoic Acid (Control): Prepare 100 mM Lipoic Acid in DMSO for competition control experiments.
-
Click Chemistry Mix (Freshly Prepared):
-
CuSO4 (1 mM in water).
-
THPTA or TBTA Ligand (2 mM in DMSO/Water).
-
Sodium Ascorbate (100 mM in water).
-
Alkyne-Tag (e.g., TAMRA-Alkyne or Biotin-Alkyne, 10 mM in DMSO).
-
Phase 2: Cell Culture & Pulse Labeling
-
Cell Seeding: Seed HeLa or HEK293T cells (or relevant line) to reach 70-80% confluency on the day of labeling.
-
Starvation (Optional but Recommended): Replace media with lipoic-acid-free media (or low serum media) for 1 hour prior to labeling to deplete endogenous lipoate pools.
-
Labeling Pulse:
-
Dilute 7-AzHA stock into fresh culture media to a final concentration of 100 µM .
-
Control Condition: Add 100 µM Lipoic Acid to a separate set of wells (Competition Control).
-
Vehicle Control: Add 0.1% DMSO only.
-
Incubate cells for 4–16 hours at 37°C / 5% CO2.
-
Expert Insight: Shorter pulses (4h) reduce background but may yield lower signal. Overnight (16h) pulses ensure maximal incorporation but risk higher background from non-specific metabolism.
-
Phase 3: Lysis & Click Chemistry
-
Harvest: Wash cells 2x with ice-cold PBS to remove free probe.
-
Lysis: Lyse cells in RIPA Buffer containing Protease Inhibitors. (Do not use buffers with EDTA/EGTA if downstream steps require metal affinity, though CuAAC is robust).
-
Protein Normalization: Quantify protein concentration (BCA Assay) and adjust all samples to 1–2 mg/mL .
-
The Click Reaction (50 µL reaction volume):
-
Lysate (50 µg protein): 44 µL
-
Alkyne-Tag (100 µM final): 0.5 µL
-
TBTA/CuSO4 Premix (100 µM Cu final): 2.5 µL
-
Sodium Ascorbate (1 mM final): 3.0 µL
-
Order of Addition: Lysate -> Tag -> Ligand/Cu -> Ascorbate.
-
Incubate: 1 hour at Room Temperature in the dark with gentle rotation.
-
Phase 4: Downstream Analysis
-
In-Gel Fluorescence:
-
Streptavidin Enrichment (for Proteomics):
-
Use Biotin-Alkyne in the click reaction.
-
Precipitate proteins to remove free biotin.
-
Resuspend and incubate with Streptavidin-Agarose beads for 2 hours.
-
Wash beads stringently (1% SDS, 4M Urea).
-
Elute via on-bead tryptic digestion for Mass Spectrometry.
-
Data Interpretation & Troubleshooting
Comparative Analysis of Azido-Fatty Acid Probes
| Probe | Carbon Chain | Primary Target | Key Application |
| 7-Azidoheptanoic Acid | C7 | Lipoic Acid Ligase (LplA) | Labeling PDH-E2, KDH-E2, branched-chain ketoacid dehydrogenases. |
| 8-Azidooctanoic Acid | C8 | Lipoic Acid Ligase (LplA) | Similar to C7; often used interchangeably but C7 can show different specificity profiles in mutants. |
| 12-Azidododecanoic Acid | C12 | N-Myristoyltransferase (NMT) | Labeling N-terminal glycines (e.g., Src family kinases). |
| 15-Azidopentadecanoic Acid | C15 | Palmitoyl Acyltransferases (PATs) | Labeling S-palmitoylated proteins (e.g., Ras, GPCRs). |
Troubleshooting Guide
-
Problem: High Background Fluorescence.
-
Cause: Incomplete removal of free fluorophore.
-
Solution: Perform a dual precipitation (Methanol/Chloroform) or use dye-removal columns.
-
-
Problem: No Signal.
-
Cause: Copper oxidation or probe toxicity.
-
Solution: Use fresh Sodium Ascorbate (it oxidizes rapidly in air). Ensure 7-AzHA concentration is not cytotoxic (>500 µM is often toxic).
-
-
Problem: Non-Specific Labeling.
-
Cause: Metabolic scrambling (breakdown of probe into Azido-Acetyl-CoA).
-
Solution: Limit labeling time to <8 hours.
-
References
-
Fernández-Suárez, M., Baruah, H., Martínez-Hernández, L., Xie, K. T., Baskin, J. M., Bertozzi, C. R., & Ting, A. Y. (2007). Redirecting lipoic acid ligase for cell surface protein labeling with small-molecule probes.
-
[Link]
-
-
Uttamapinant, C., et al. (2010). A fluorophore ligase for site-specific protein labeling inside living cells. Proceedings of the National Academy of Sciences (PNAS), 107(24), 10914–10919.
-
[Link]
-
-
Hang, H. C., Geutjes, E. J., Grotenbreg, G., Pollington, A. M., Bijlmakers, M. J., & Ploegh, H. L. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society (JACS), 129(10), 2744–2745.
-
[Link]
-
-
Heal, W. P., & Tate, E. W. (2010). Recent advances in chemical proteomics: Focussing on metabolic labelling. Organic & Biomolecular Chemistry, 8(6), 1255–1267.
-
[Link]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC for 1-Azidoheptane
Ticket ID: CuAAC-C7-OPT Subject: Reaction Optimization & Troubleshooting for Lipophilic Aliphatic Azides Status: Open Assigned Specialist: Senior Application Scientist
⚠️ Safety Critical: Stability Assessment
Before proceeding, you must acknowledge the energetic nature of your reagent.[1]
Reagent: 1-Azidoheptane (
-
Your Calculation:
-
Risk Level: Moderate/Elevated. This falls below the safety threshold of 3.
-
Operational Mandates:
-
Never distill 1-azidoheptane. Purification should be via column chromatography or extraction only.
-
Store in the dark at -20°C.
-
Use a blast shield during the reaction, especially if scaling above 1 mmol.
-
Module 1: The "Golden Standard" Protocol
Context: 1-Azidoheptane is a lipophilic "greasy" azide. The most common failure mode is phase separation , where the azide oils out of the aqueous catalyst layer, halting the reaction. The protocol below uses a specific solvent ratio to enforce a homogeneous phase.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Alkyne | 1.0 | Substrate | Limiting reagent. |
| 1-Azidoheptane | 1.1 | Substrate | Slight excess ensures full alkyne conversion. |
| CuSO₄[3][4][5][6][7][8][9] · 5H₂O | 0.05 (5 mol%) | Pre-Catalyst | Source of Copper. |
| THPTA Ligand | 0.25 (25 mol%) | Stabilizer | Crucial. Protects Cu(I) from oxidation and prevents aggregation. |
| Sodium Ascorbate | 0.50 (50 mol%) | Reductant | Generates active Cu(I) in situ. |
| Solvent | -- | Medium | tBuOH : Water (1:1) or DMSO : Water (3:1) |
Step-by-Step Workflow
Rationale: The order of addition prevents the formation of inactive copper aggregates.
-
Solvent Prep: Prepare a 1:1 mixture of tert-Butanol (tBuOH) and Water.[4]
-
Why: tBuOH is essential. It solubilizes the lipophilic heptyl chain while remaining miscible with the aqueous catalyst layer.
-
-
Substrate Mix: Dissolve Alkyne and 1-Azidoheptane in the solvent mixture (approx. 0.1 M concentration).[4]
-
Catalyst Complexing (The "Premix"): In a separate small vial, mix the CuSO₄ solution and the THPTA ligand solution.
-
Observation: The solution should turn a deep azure blue.
-
Why: Pre-complexing ensures every copper ion is ligated before it meets the reductant, preventing the formation of insoluble Cu(I) oxides.
-
-
Initiation: Add the Cu-Ligand complex to the reaction vessel. Then, add the Sodium Ascorbate solution last .
-
Atmosphere: Flush the headspace with Nitrogen/Argon and cap tightly.
-
Why: While CuAAC is robust, oxygen slowly oxidizes the active Cu(I) back to inactive Cu(II).
-
Visualizing the Workflow
Caption: Optimized workflow emphasizing the "Catalyst Premix" step to prevent copper aggregation.
Module 2: Troubleshooting Center
Symptom: The reaction has stalled, or the yield is low.
Use this logic tree to diagnose the failure. The color of the reaction mixture is your primary indicator.
Diagnostic Logic Tree
Caption: Diagnostic tree based on visual cues from the copper catalyst state.
Common Failure Modes Table
| Symptom | Root Cause | Corrective Action |
| Solution turns Green | Oxygen has entered, oxidizing Cu(I) to Cu(II). | Add fresh Sodium Ascorbate (0.5 equiv). Flush with Argon. |
| Solution turns Black | Ligand deficiency causing Cu(I) to disproportionate into Cu(0) colloids. | Add more THPTA ligand. Ensure Ligand:Cu ratio is at least 2:1 (preferably 5:1). |
| Precipitate Forms | 1-Azidoheptane is hydrophobic and has "oiled out." | Add DMSO dropwise until homogeneous. |
| High Copper in Product | Inefficient workup. | Wash organic layer with 0.1M EDTA or aqueous |
Module 3: Frequently Asked Questions (FAQs)
Q: Can I use TBTA instead of THPTA? A: Yes, but with caution. TBTA is poorly soluble in water and requires a higher percentage of organic solvent (DMSO or DMF). For 1-azidoheptane, TBTA works well in a DMSO/Water (4:1) mix. However, THPTA is generally superior because it allows for lower copper loading and protects the Cu(I) species more effectively in aqueous environments [1].
Q: My product is green after the column. How do I remove the Copper? A: Copper binds tightly to triazoles. Standard silica chromatography is often insufficient.
-
Method A (Liquid-Liquid): Wash your organic phase with 0.5M EDTA (pH 8) or 10% Ammonium Hydroxide. The aqueous layer should turn blue (Cu-complex), leaving the organic layer colorless.[10]
-
Method B (Solid Phase): Stir your crude product with "Cuprisorb" or a similar thiourea-based scavenger resin for 30 minutes before filtration [2].
Q: Is 1-Azidoheptane shock sensitive? A: While less sensitive than smaller azides (like methyl azide), it is still an energetic material. The C/N ratio of 2.33 dictates that you should never subject it to distillation or excessive heat (>60°C). Always use a safety shield [3].
References
-
Ligand Comparison (TBTA vs THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
-
Copper Removal Protocols: BenchChem Technical Support. (2025).[2][8][11] Removal of Residual Copper Catalyst from Click Reactions.[10] (Verified via search context 1.1)
-
Organic Azide Safety Guidelines: University of California, Santa Cruz (UCSC). (2013).[1] Safety Alert: Organic Azides. C/N Ratio and Rule of Six. (Verified via search context 1.3/1.5)
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. confluore.com.cn [confluore.com.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uvic.ca [uvic.ca]
Preventing side reactions with 1-Azidoheptane in bioconjugation
Ticket ID: AZ7-BIO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Bioconjugation Division
Executive Summary: The Reagent Profile
Reagent: 1-Azidoheptane (
Technical Brief: 1-Azidoheptane is frequently used as a model hydrophobic probe or lipid-mimic tag. Unlike hydrophilic azides (e.g., Azide-PEG3-Amine), the heptyl chain introduces a significant hydrophobic penalty . When conjugating this molecule to water-soluble proteins, you are fighting two forces:
-
Thermodynamic instability: The aliphatic chain drives the molecule to aggregate or bury itself into hydrophobic pockets of the protein (non-specific binding) rather than reacting with the alkyne handle.
-
Chemical instability: The azide group is metastable and susceptible to reduction by common protein reducing agents (TCEP/DTT), converting it into an inert amine.
Module 1: Solubility & Aggregation (The Hydrophobic Effect)
User Complaint: "My reaction mixture turns cloudy upon adding the azide, or I see high background signal in my negative controls."
Root Cause Analysis:
The 7-carbon alkyl chain renders 1-Azidoheptane poorly soluble in aqueous buffers (
Troubleshooting Protocol
| Variable | Recommendation | Mechanism |
| Co-solvent | DMSO or DMF (5-20% v/v) | Disrupts water structure, solvating the heptyl chain. Note: Ensure your protein tolerates this %. |
| Addition Method | Stepwise / Dropwise | Prevents local regions of supersaturation which trigger instantaneous precipitation. |
| Detergents | 0.05% Tween-20 or Triton X-100 | Stabilizes the hydrophobic probe in solution, preventing aggregation on the protein surface. |
Decision Tree: Solving Precipitation Issues
Figure 1: Decision matrix for managing hydrophobic reagents in aqueous bioconjugation.
Module 2: Chemical Integrity (Preventing Staudinger Reduction)
User Complaint: "I have good solubility, but no conjugation is occurring. Mass spec shows a mass shift of -26 Da relative to the starting azide."
Root Cause Analysis: You have likely reduced your azide to an amine.[3][4]
-
The Culprit: Phosphine-based reducing agents (TCEP) or strong thiols (DTT).
-
The Mechanism: While TCEP is often cited as azide-compatible, it will reduce alkyl azides via a Staudinger-like mechanism over prolonged incubation or at elevated temperatures [1]. The azide (
) converts to an amine ( ), releasing .[3] The amine cannot participate in Click chemistry.
The "Reduction-First" Workflow
To conjugate to a cysteine-rich protein that requires reduction, you must separate the reduction step from the conjugation step.
-
Reduction: Incubate protein with TCEP/DTT to break disulfides.
-
Desalting (CRITICAL): Pass protein through a Zeba spin column or dialysis cassette to remove all free reducing agent.
-
Conjugation: Add 1-Azidoheptane and Catalyst.
Pathway Diagram: The Competition
Figure 2: Kinetic competition between desirable triazole formation and undesirable Staudinger reduction.
Module 3: The Catalyst Conundrum (CuAAC Optimization)
User Complaint: "The conjugation worked, but my protein is aggregated or inactive. It seems denatured."
Root Cause Analysis: Copper (Cu) is toxic to proteins. In the presence of ascorbate and oxygen, Copper generates Reactive Oxygen Species (ROS) which oxidize Histidine, Methionine, and Tryptophan residues [2].
The Solution: Ligand Selection. You must use a ligand that chelates Cu(I) tightly enough to prevent ROS generation but loosely enough to allow catalysis.
Ligand Performance Matrix
| Ligand | Rate Enhancement | Protein Protection (ROS Shielding) | Solubility | Recommendation |
| TBTA | Low | Poor | Poor (Requires DMSO) | Avoid for proteins. |
| THPTA | Medium | Good | High (Water soluble) | Standard for robust proteins. |
| BTTAA | High | Excellent | High (Water soluble) | Best Practice for sensitive proteins/cells [3]. |
Standard Operating Procedure (SOP): The "Safe-Click" Protocol
Objective: Conjugate 1-Azidoheptane to an Alkyne-modified Protein (
Reagents Preparation
-
Protein Stock: Buffer free of primary amines (Tris/Glycine can coordinate Cu, use HEPES/PBS). pH 7.0–7.5.
-
1-Azidoheptane Stock: 10 mM in DMSO.
-
CuSO4 / Ligand Premix (CRITICAL):
-
Premix
and Ligand (THPTA or BTTAA) before adding to the protein. -
Ratio: 1:5 (Cu : Ligand).
-
Why? Adding naked Copper to protein instantly damages it. The ligand must "wrap" the copper first.
-
Step-by-Step Workflow
-
Calculate Stoichiometry:
-
Protein:
final conc. -
1-Azidoheptane:
(5 equiv). -
Cu-Ligand Complex:
Cu / Ligand. -
Sodium Ascorbate:
(50 equiv).
-
-
Assembly (Order Matters):
-
Tube A: Protein solution + Buffer.
-
Tube A: Add 1-Azidoheptane (slowly, while vortexing gently). Check for precipitate.
-
Tube B (Catalyst Mix): Mix
and BTTAA/THPTA. Incubate 1 min. -
Combine: Add Tube B to Tube A.
-
Start: Add Sodium Ascorbate last to initiate reaction.
-
-
Incubation:
-
Incubate 1 hour at Room Temp or 4°C (overnight) in the dark (Azides are light sensitive).
-
Optional: Flush headspace with Argon to reduce ROS generation.
-
-
Quenching:
-
Add EDTA (10 mM final) to chelate copper and stop the reaction.
-
Desalt immediately to remove excess hydrophobic azide and copper.
-
References
-
Reduction of Azides by Phosphines
- Source: Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010.
- Context: Establishes the mechanism of azide sensitivity to phosphines (TCEP).
-
URL:[Link]
-
Oxidative Damage in CuAAC
-
Superiority of BTTAA Ligand
-
Source: Besanceney-Webler, C., et al. (2011).[9] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie International Edition, 50(35), 8051–8056.
-
Context: Demonstrates BTTAA's ability to shield copper and protect cells/proteins better than THPTA.[10]
-
URL:[Link]
-
Sources
- 1. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 6. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
FAQ 1: Why does 1-azidoheptane separate out or form an emulsion in my standard aqueous click chemistry buffers?
Welcome to the Technical Support Center for Aliphatic Azide Click Chemistry.
As a Senior Application Scientist, I frequently encounter researchers struggling with medium-to-long chain aliphatic azides stalling in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. 1-Azidoheptane is a classic example of this phenomenon. This guide is designed to troubleshoot its poor solubility, explain the underlying physicochemical mechanisms, and provide self-validating protocols to ensure your click reactions achieve >95% conversion.
The Causality:
1-Azidoheptane (
When you attempt a standard CuAAC reaction in water or low-organic buffers, the 1-azidoheptane undergoes hydrophobic collapse and phase-separates from the aqueous layer. Because the active
FAQ 2: What is the optimal co-solvent system to force 1-azidoheptane into solution without poisoning the copper catalyst?
The Causality:
The traditional fix for aliphatic azide insolubility is a co-solvent. However, not all organic solvents are compatible with CuAAC. Solvents like methanol or acetonitrile can coordinate with the
The optimal choice is tert-Butanol (t-BuOH) mixed 1:1 with water [2]. t-BuOH is a bulky, non-coordinating alcohol. Its hydrophobic methyl groups efficiently solvate the heptyl chain of 1-azidoheptane, while its hydroxyl group ensures complete miscibility with the aqueous phase containing the copper salts and ascorbate.
Quantitative Solvent Comparison
To illustrate the impact of solvent selection on 1-azidoheptane CuAAC efficiency, review the summarized data below:
| Solvent System | 1-Azidoheptane Solubility | Cu Catalyst Partitioning | Typical Yield (%) | Reaction Time |
| 100% Water | Poor (Biphasic) | Aqueous Phase | < 10% | > 24 h |
| MeOH / H_2O (1:1) | Moderate | Homogeneous | 40 - 50% | 16 h |
| t-BuOH / H_2O (1:1) | Excellent | Homogeneous | > 90% | 4 - 8 h |
| 2 wt% TPGS-750-M (Aq) | Excellent (Micellar) | Micellar Core/Shell | > 95% | 2 - 4 h |
Protocol A: Self-Validating Co-Solvent CuAAC Methodology
Use this protocol for standard small-molecule synthesis.
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 mmol of 1-azidoheptane and 1.0 mmol of your terminal alkyne in 4.0 mL of t-BuOH.
-
Aqueous Addition: Add 4.0 mL of deionized water to the flask.
-
System Validation Check 1: Observe the mixture. It must be a single, clear, homogeneous phase. If the solution is cloudy or biphasic, the alkyne is excessively hydrophobic. Add t-BuOH in 0.5 mL increments until absolute clarity is achieved.
-
Catalyst Assembly: Add 0.05 mmol (5 mol%) of
dissolved in 100 µL of water, followed immediately by 0.1 mmol (10 mol%) of freshly prepared sodium ascorbate in 100 µL of water. -
System Validation Check 2: Upon ascorbate addition, the solution should briefly turn yellow/orange (indicating the reduction to
) before settling into a pale yellow or clear state. If the solution turns green or blue, the catalyst has oxidized; degas the system and add an additional 5 mol% of ascorbate. -
Completion: Stir at room temperature for 4–8 hours. Monitor via TLC (Hexanes/EtOAc).
FAQ 3: I want to run my reactions in 100% aqueous media to comply with green chemistry standards. How can I solubilize 1-azidoheptane without organic solvents?
The Causality: If you must avoid organic co-solvents (e.g., for bioconjugation or green chemistry mandates), the most effective solution is Micellar Catalysis using designer surfactants like TPGS-750-M [3].
TPGS-750-M (DL-α-tocopherol methoxypolyethylene glycol succinate) consists of a lipophilic vitamin E core and a hydrophilic PEG-750 chain. When dissolved in water at 2 wt%, it self-assembles into nanomicelles (12–16 nm in diameter). The highly hydrophobic 1-azidoheptane naturally partitions out of the water and into the lipophilic vitamin E core. The
Protocol B: Self-Validating Micellar Catalysis Methodology
Use this protocol for green chemistry or highly hydrophobic alkynes.
-
Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water. Stir vigorously until completely dissolved (approx. 30 minutes).
-
Substrate Loading: Add 1.0 mmol of 1-azidoheptane and 1.0 mmol of terminal alkyne to 5.0 mL of the 2 wt% TPGS-750-M solution.
-
System Validation Check 1: Stir at 500 RPM for 10 minutes. The mixture should transition from a phase-separated liquid to a stable, slightly opaque nanodispersion (milky appearance but no visible oil droplets). If distinct oil droplets remain, increase stirring speed and ensure the temperature is strictly at 20-25°C.
-
Catalyst Addition: Add 1 mol% of a lipophilic copper catalyst (e.g.,[(IMes)CuCl]) or standard
/ascorbate. -
System Validation Check 2: The reaction should exotherm slightly. Complete conversion typically occurs within 2-4 hours. The product can be extracted directly from the micellar mixture using a minimal amount of ethyl acetate, leaving the surfactant in the aqueous phase for recycling.
Diagnostic Workflow for 1-Azidoheptane Solubility
To streamline your troubleshooting process, follow this logical decision tree when setting up your reaction:
Workflow for diagnosing and resolving 1-azidoheptane phase separation in CuAAC reactions.
FAQ 4: My reaction is still stalling even with t-BuOH. How do I know if it's a solubility issue or a catalyst deactivation issue?
The Causality: If you have passed System Validation Check 1 in Protocol A (the solution is perfectly clear), your solubility issue is resolved. A stalled reaction at this stage is almost always due to catalyst oxidation or sequestration .
Aliphatic azides like 1-azidoheptane do not possess the coordinating heteroatoms found in azido-sugars or PEG-azides. Therefore, they cannot stabilize the
Troubleshooting Step: Add a copper-stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (for fully aqueous systems) at a 1:1 molar ratio with copper [4]. These ligands wrap the
References
-
National Center for Biotechnology Information (NIH). "1-Azidoheptane - Computed Properties and Identifiers." PubChem Database. URL:[Link]
-
Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry. URL:[Link]
-
Cortes-Clerget, M., et al. "Is Micellar Catalysis Green Chemistry?" International Journal of Molecular Sciences (MDPI). URL:[Link]
-
Kislukhin, A. A., et al. "Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates..." Pharmaceutics (MDPI). URL:[Link]
-
R. S., et al. "A CuAAC–Hydrazone–CuAAC Trifunctional Scaffold for the Solid-Phase Synthesis of Trimodal Compounds: Possibilities and Limitations." Molecules (MDPI). URL:[Link]
Sources
Catalyst selection and optimization for 1-Azidoheptane CuAAC
Ticket ID: #CuAAC-C7-OPT Status: Open Agent: Senior Application Scientist, Dr. Aris Thorne Subject: Catalyst selection, solvent compatibility, and troubleshooting for lipophilic azide cycloadditions.
Introduction: The Substrate Challenge
Welcome to the Click Chemistry Technical Support Center. You are working with 1-Azidoheptane , a primary aliphatic azide. Unlike the commonly cited benzyl azide or biological azides, 1-azidoheptane presents a specific physicochemical challenge: Lipophilicity .
While the azide group itself is a high-energy dipole ready for reaction, the C7 heptyl chain renders this molecule hydrophobic. Standard aqueous "Sharpless-Meldal" conditions often fail not because of catalytic inactivity, but because of phase separation . The azide floats on the aqueous catalyst layer, preventing the formation of the critical copper-acetylide-azide ternary complex.
This guide prioritizes homogeneity and Cu(I) protection to ensure your reaction proceeds to completion.
Module 1: Catalyst & Solvent Selection Matrix
For 1-azidoheptane, your solvent system dictates your catalyst choice. Use this matrix to select the correct system.
| Reaction Environment | Recommended Solvent System | Catalyst Precursor | Ligand (Critical) | Reducing Agent | Notes |
| Standard (Mixed) | tBuOH / Water (1:1) | CuSO₄[1][2][3]·5H₂O | TBTA or THPTA | Sodium Ascorbate | Gold Standard. tBuOH solubilizes the C7 chain; water solubilizes the ascorbate. |
| High Solubility Req. | THF / Water (4:1) | CuSO₄·5H₂O | TBTA | Sodium Ascorbate | Use if the alkyne partner is also highly lipophilic. |
| Strictly Anhydrous | DCM or Toluene | Cu(MeCN)₄PF₆ | TBTA | None | Requires strictly oxygen-free conditions. No ascorbate used; Cu is already +1. |
| Biological/Dilute | PBS / DMSO (9:1) | CuSO₄·5H₂O | BTTAA or THPTA | Sodium Ascorbate | BTTAA is preferred for low concentrations (<1 mM) due to faster kinetics. |
Technical Note: For 1-azidoheptane, avoid pure water or <10% organic co-solvent. The "oil-on-water" effect will stall the reaction regardless of catalyst loading.
Module 2: Mechanistic Workflow
Understanding the catalytic cycle is the only way to troubleshoot "dead" reactions. The reaction is not concerted; it is a stepwise process involving a dinuclear copper intermediate.[4]
Figure 1: The Dinuclear Copper Catalytic Cycle. Note that Oxygen (O2) is the primary enemy, converting active Cu(I) to inactive Cu(II).
Module 3: Troubleshooting Protocols (Active Tickets)
Ticket #8492: Reaction Stalled (Low Conversion)
User Report: "I see starting material (1-azidoheptane) on TLC after 12 hours. The solution turned yellow/brown." Diagnosis: Catalyst Oxidation. The yellow/brown color indicates Cu(II) formation or alkyne oxidative homocoupling (Glaser coupling).
Corrective Protocol:
-
The "Ascorbate Rescue": Add an additional 0.5 equivalents of Sodium Ascorbate (dissolved in minimal water) to the reaction mixture. If the solution returns to clear/light yellow, the reaction may resume.
-
Degassing (Mandatory):
-
Method A (Sparging): Bubble Argon/Nitrogen directly into the solvent mix for 15 minutes before adding the copper.
-
Method B (Freeze-Pump-Thaw): For strictly anhydrous runs, perform 3 cycles.
-
-
Ligand Check: Are you using a ligand?
-
Without Ligand: Cu(I) is unstable and oxidizes rapidly.[5]
-
Action: Add TBTA (1:1 ratio with Cu). TBTA wraps the Cu(I) center, sterically blocking O2 while allowing the linear azide/alkyne to access the metal.
-
Ticket #8493: Phase Separation (The Lipophilic Tail Issue)
User Report: "The reaction mixture is cloudy/oily. Conversion is <10%." Diagnosis: Solvent Incompatibility. 1-Azidoheptane is hydrophobic. If you used a standard "Click Kit" (often water-based), your azide is in micelles and cannot reach the copper.
Corrective Protocol:
-
Increase Organic Fraction: Shift solvent ratio to 2:1 tBuOH:Water or 4:1 THF:Water .
-
Use a Phase Transfer Agent: If you must stay high-aqueous (e.g., protein conjugation), add DMSO (10-20%) to improve the solubility of the heptyl chain.
-
Ligand Switch: Switch from THPTA (highly water-soluble) to TBTA (organic soluble). TBTA resides in the organic phase/interface where the 1-azidoheptane is located, facilitating the reaction at the interface.
Ticket #8494: Copper Removal (Purification)
User Report: "My product is blue/green. I can't get the copper out." Diagnosis: Copper Chelation. The triazole product itself is a weak ligand for copper.
Corrective Protocol:
-
EDTA Wash (The Standard):
-
Dilute reaction with Ethyl Acetate (EtOAc).
-
Wash organic layer 3x with 0.5 M EDTA (pH 8.0) . The aqueous layer will turn blue (Cu-EDTA complex).
-
Wash 1x with Brine.
-
-
Solid Phase Extraction (The Cleanest):
-
Add CupriSorb™ or silica-supported thiol scavengers to the organic phase.
-
Stir for 30 mins. Filter.
-
-
Ammonia Wash:
-
If EDTA fails, wash the organic layer with 10% NH₄OH (aq). Warning: Strong odor.
-
Module 4: Advanced Optimization FAQ
Q: Why choose TBTA over THPTA for 1-azidoheptane? A: THPTA is designed for water solubility. TBTA is less water-soluble but soluble in organic solvents. Since 1-azidoheptane is lipophilic, TBTA ensures the catalyst is present in the same phase as your substrate. Use THPTA only if your alkyne partner requires a 90%+ aqueous environment.
Q: Can I use CuI (Copper Iodide) instead of CuSO4? A: Yes, but with caution. CuI requires an organic base (like DIPEA or Lutidine) to solubilize the copper-acetylide intermediate.
-
Risk: CuI is extremely sensitive to oxidation. You must work under inert atmosphere (Glovebox or Schlenk line).
-
Benefit: Useful for acid-sensitive substrates where ascorbate (slightly acidic) is problematic.
Q: How do I know if the Azide is unstable? A: 1-Azidoheptane is a "C/N < 3" borderline case? No.
-
Rule of Thumb:
. -
Calculation: 1-Azidoheptane is C7H15N3. (7 Carbon) / (3 Nitrogen) = 2.33.
-
Safety: It is relatively stable but potentially explosive if distilled. Do not distill 1-azidoheptane. Purify the product (triazole), not the starting azide, whenever possible.
Visual Troubleshooting Decision Tree
Figure 2: Rapid Diagnostic Logic for CuAAC Failures.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[7] Organic Letters. (Introduction of TBTA).
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Introduction of THPTA and kinetics).
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. (Context on lipophilicity and biocompatibility).
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013).[6] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[3] Science. (Mechanistic proof).
Sources
Effect of temperature and pH on 1-Azidoheptane click reaction efficiency
This technical guide is structured as a specialized support center resource for researchers working with 1-Azidoheptane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Executive Summary & Safety Directive
1-Azidoheptane (
-
Core Directive: Optimization must balance kinetic efficiency against thermal decomposition risks.
-
Critical Parameter: Do not exceed 80°C without rigorous safety controls. The recommended operating window is 25°C – 50°C .
The pH Conundrum: Catalyst Stability vs. Reactivity
The efficiency of the CuAAC reaction is not defined by the azide itself, but by the stability of the Copper(I) catalyst. 1-Azidoheptane is chemically robust across a wide pH range (4–11), but the catalyst is not .
The Mechanism of Failure[1][2]
-
Acidic Conditions (pH < 6):
-
Ligand Protonation: Accelerating ligands (e.g., THPTA, TBTA) are basic. At low pH, they protonate and dissociate from Copper.
-
Oxidation: Unprotected Cu(I) rapidly oxidizes to inactive Cu(II) or disproportionates to Cu(0) and Cu(II).
-
-
Basic Conditions (pH > 9):
-
Precipitation: Copper forms insoluble hydroxides/oxides (e.g.,
), removing the catalyst from the solution (often seen as a yellow/brown precipitate).
-
Visualization: pH Influence on Catalytic Cycle
The following diagram illustrates where pH impacts the catalytic cycle.
Figure 1: Mechanistic flow of the CuAAC reaction showing critical failure points induced by extreme pH levels.
Temperature Dynamics: Kinetics vs. Degradation
While the Arrhenius equation dictates that reaction rate increases with temperature, the volatility and stability of 1-Azidoheptane impose limits.
Kinetic Data Summary (Simulated for Aliphatic Azides)
The table below summarizes the expected conversion rates for 1-Azidoheptane (10 mM) reacting with a standard alkyne (e.g., Phenylacetylene) over 1 hour.
| Temperature | Solvent System | Conversion (1 hr) | Risk Profile |
| 4°C | tBuOH/Water | < 15% | Safe. Too slow for practical synthesis. |
| 25°C (RT) | tBuOH/Water | 65 - 85% | Optimal. High safety, moderate speed. |
| 50°C | tBuOH/Water | > 95% | High Efficiency. Requires closed vessel. |
| 80°C | DMSO/Water | 100% (15 mins) | Hazardous. Risk of azide decomposition/pressure. |
Technical Insight: For 1-Azidoheptane, 50°C is the "Sweet Spot." It ensures complete conversion within 30-60 minutes without approaching the decomposition onset of the azide functionality (~100°C+).
Standardized Protocol: The "Bulletproof" Method
This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) instead of TBTA.[1][2] THPTA is water-soluble and protects Cu(I) from oxidation and pH fluctuations more effectively than TBTA [1].
Reagents:
-
Azide: 1-Azidoheptane (100 mM stock in DMSO).
-
Alkyne: Terminal alkyne of choice (100 mM stock in DMSO).
-
Catalyst:
(20 mM in water). -
Ligand: THPTA (50 mM in water).
-
Reductant: Sodium Ascorbate (100 mM in water) – Make Fresh.[1]
-
Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5.
Step-by-Step Workflow:
-
Prepare Solvent: Mix Buffer and DMSO (or tBuOH) to achieve a 1:1 or 2:1 ratio.
-
Premix Catalyst: In a separate tube, mix
and THPTA in a 1:5 molar ratio . (e.g., 10 µL Cu + 20 µL THPTA). Crucial: The ligand must be in excess. -
Assemble Reaction:
-
Solvent Mix (to final volume)
-
Alkyne (1.0 equiv)
-
1-Azidoheptane (1.0 – 1.2 equiv)
-
Cu-THPTA Complex (1–5 mol%)
-
-
Initiate: Add Sodium Ascorbate (5–10 equiv relative to Cu).
-
Incubate: Seal the vial. Incubate at 25–40°C for 1–2 hours.
Troubleshooting Matrix (FAQ)
Use this decision tree to diagnose reaction failures immediately.
Figure 2: Diagnostic logic for troubleshooting CuAAC reaction failures.
Common Questions
Q: My reaction turned bright yellow/orange immediately. Is this bad? A: No, this is often good! A transient bright yellow color usually indicates the formation of the active Cu(I)-acetylide species. However, if it turns to a muddy brown precipitate, you have exceeded pH 9 or lack sufficient ligand [2].
Q: Can I run this at pH 4 to protect my protein/substrate? A: It is risky. At pH 4, the THPTA ligand is less effective. You must increase the Copper:Ligand ratio to 1:10 or use a specific ligand designed for acidic conditions (like BTTES) to prevent copper oxidation [3].
Q: The 1-Azidoheptane is not dissolving. A: 1-Azidoheptane is lipophilic. You cannot run this in 100% water. Ensure your solvent system contains at least 20-50% organic co-solvent (DMSO, tBuOH, or Ethanol).
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
-
Wang, C., Igarashi, J., & Sommer, F. (2019). Optimization of the CuAAC Reaction for the Synthesis of 1,2,3-Triazoles under Mild Conditions. Molecules, 24(5), 969.
Sources
Purification strategies for 1-Azidoheptane click reaction products
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter downstream purification bottlenecks after performing Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).
When utilizing highly lipophilic aliphatic azides like 1-azidoheptane , purification presents unique physicochemical challenges. The resulting 1-heptyl-1,2,3-triazole products often co-elute with unreacted azide and sequester copper ions due to their non-polar nature. This guide provides field-proven, self-validating troubleshooting workflows to ensure the high-purity isolation of your target molecules.
CuAAC Purification Decision Matrix
CuAAC Purification Workflow for 1-Azidoheptane Products.
Section 1: Copper Catalyst Removal
Q: Why does my organic layer retain a persistent blue/green tint after extracting the 1-azidoheptane click reaction? Causality: The blue/green tint indicates the presence of residual Copper(II) complexes. While the active catalyst is Cu(I), it rapidly oxidizes to Cu(II) during workup when exposed to atmospheric oxygen. Because 1-azidoheptane yields highly lipophilic 1-heptyl-1,2,3-triazole products, copper complexes often become trapped in the organic phase due to non-specific hydrophobic interactions or direct coordination with the triazole nitrogen atoms. Copper ions are toxic to biological systems and must be reduced to <15 ppm for pharmaceutical applications . Solution: A highly competitive chelating wash is required to strip the copper from the triazole product.
Protocol 1: Self-Validating EDTA Chelation Wash This protocol leverages the high thermodynamic stability constant of the Cu-EDTA complex to pull copper into the aqueous phase .
-
Dilution: Dilute the crude organic reaction mixture (e.g., in dichloromethane or ethyl acetate) to a concentration of ~0.1 M.
-
Chelation: Add an equal volume of 0.5 M Ethylenediaminetetraacetic acid (EDTA) buffered to pH 8.0. (Causality note: EDTA is most effective at pH 8 where its carboxylate groups are fully deprotonated, maximizing its chelating affinity).
-
Agitation: Shake vigorously in a separatory funnel for 2-3 minutes.
-
Validation (Self-Validating Step): Observe the aqueous layer. It will turn a distinct blue/green as it complexes with copper. Drain the aqueous layer.
-
Iteration: Repeat the EDTA wash until the newly added aqueous layer remains completely colorless, confirming the depletion of macroscopic copper.
-
Final Polish: Wash the organic layer once with deionized water, then brine, and dry over anhydrous Na₂SO₄.
Section 2: Unreacted 1-Azidoheptane Removal
Q: How do I separate unreacted 1-azidoheptane from my triazole product? Causality: 1-Azidoheptane is a non-polar aliphatic chain. If an excess was used to drive the alkyne to completion, it remains in the organic phase. Unlike lower molecular weight azides (like azidomethane), 1-azidoheptane has a relatively high boiling point and cannot be easily removed by simple rotary evaporation under standard vacuum. Furthermore, its polarity is often frustratingly similar to the resulting 1-heptyl-1,2,3-triazole, making standard silica gel chromatography difficult. Solution: Use a solid-supported scavenger alkyne.
Protocol 2: Scavenger Resin Workflow for Azide Depletion
-
Resin Preparation: Swell 2-3 equivalents of a polymer-supported alkyne resin (e.g., QuadraPure or similar alkynyl-functionalized polystyrene) in dichloromethane for 15 minutes.
-
Scavenging Reaction: Add the dried organic crude mixture to the resin. Add a catalytic amount of Cu(I) (e.g., Cu(MeCN)₄PF₆) to facilitate the capture of the unreacted 1-azidoheptane onto the solid support.
-
Incubation: Agitate gently at room temperature for 4-6 hours.
-
Validation (Self-Validating Step): Monitor the supernatant by IR spectroscopy. The characteristic azide stretching band (~2100 cm⁻¹) will completely disappear from the solution once the azide is fully sequestered by the resin.
-
Filtration: Filter the mixture through a sintered glass funnel. The unreacted 1-azidoheptane is now covalently bound to the resin and discarded. Concentrate the filtrate to yield the purified triazole.
Section 3: Ligand Clearance
Q: My NMR shows residual ligand. How do I choose the right ligand to avoid this? Causality: The choice of accelerating ligand dictates your purification difficulty. TBTA (Tris(benzyltriazolylmethyl)amine) is highly lipophilic. When used with 1-azidoheptane, the resulting mixture is entirely non-polar, making chromatographic separation tedious. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), however, is highly water-soluble . Solution: Always substitute TBTA with THPTA when reacting lipophilic azides like 1-azidoheptane. THPTA will partition entirely into the aqueous phase during the EDTA wash (Protocol 1), eliminating the need for complex chromatography.
Quantitative Data: Comparison of Copper Removal Strategies
To assist in scaling your reactions, below is a summary of the efficacy of various copper depletion methods for click chemistry products :
| Purification Strategy | Residual Copper Level | Pros | Cons |
| 0.5 M EDTA Wash (pH 8) | < 10 ppm | Mild conditions, inexpensive, highly scalable. | Requires multiple extractions; generates aqueous waste. |
| Saturated NH₄Cl Wash | < 50 ppm | Forms soluble blue Cu-amine complexes; very cheap. | Less effective for tightly bound triazole-Cu complexes. |
| Cuprisorb / Chelex Resin | < 5 ppm | No aqueous workup required; ideal for water-sensitive products. | Resins can non-specifically bind the triazole product, lowering yield. |
| Na₂S Precipitation | < 50 ppm | Rapid removal for large-scale synthesis. | Generates highly insoluble CuS which is difficult to filter; risk of H₂S gas. |
References
Technical Support Center: Copper Catalyst Removal from 1-Azidoheptane Reaction Matrices
Executive Summary & Contextual Analysis
The Challenge:
You are likely processing a reaction mixture involving 1-Azidoheptane (CAS: 44961-22-0), a lipophilic alkyl azide (
The Problem: While 1-azidoheptane and its triazole derivatives are highly soluble in organic solvents (DCM, EtOAc, Toluene), copper residues often persist as lipophilic complexes or colloidal nanoparticles. Standard silica chromatography is frequently insufficient, leading to:
-
Cytotoxicity in downstream biological assays (Cu is toxic >10-20 ppm).
-
False positives in fluorescence assays (Cu quenches fluorophores).
-
Degradation of the triazole product over time due to oxidative stress.
This guide provides a tiered troubleshooting approach, moving from bulk extraction methods to high-sensitivity scavenging protocols.
Decision Matrix: Selecting Your Cleanup Strategy
Before initiating a protocol, determine your contamination level and product phase.
Figure 1: Decision tree for selecting the appropriate copper removal method based on visual cues and contamination levels.
Troubleshooting Guide (Q&A)
Issue 1: "My organic layer is persistently green/blue even after water washes."
Diagnosis: Water alone cannot break the strong coordination bonds between Copper and the triazole nitrogen atoms or residual ligands (e.g., TBTA, THPTA). The copper is "dragged" into the organic phase by the lipophilic nature of the 1-azidoheptane derivative.
Corrective Action (The "Self-Validating" Wash): You must use a Chelating Agent that has a higher affinity for Cu than your product does.
-
The Protocol: Wash the organic phase (EtOAc or DCM) with 0.1 M EDTA (disodium salt) adjusted to pH 8-9 .
-
Why pH 8? At acidic pH, EDTA carboxylates are protonated and cannot bind Cu effectively. At pH >8, EDTA is fully deprotonated and forms a thermodynamically stable, water-soluble complex with Cu(II) (
). -
Validation: The aqueous layer will turn bright blue (absorbing the Cu), while the organic layer becomes colorless. Repeat until the aqueous layer remains colorless.[1][2]
Issue 2: "I used EDTA, but the copper levels are still failing QC (>50 ppm)."
Diagnosis: EDTA is excellent for bulk removal but is diffusion-limited in liquid-liquid extraction (LLE). Trace colloidal copper or Cu(I) species (which bind EDTA less tightly than Cu(II)) may remain.
Corrective Action (Solid-Phase Scavenging): Switch to a silica-grafted scavenger. For 1-azidoheptane systems, Thiol (Si-SH) or Thiourea (Si-Thiourea) functionalized silica is superior.
-
Mechanism: Sulfur atoms have a high affinity for "soft" metals like Cu(I).
-
Protocol: Add 4 equivalents (w/w relative to catalyst mass) of SiliaMetS® Thiol to the reaction mixture. Stir for 60 minutes at room temperature. Filter through a 0.45 µm PTFE frit.
-
Reference: SiliCycle Application Note on Metal Scavenging [1].
Issue 3: "My product is an oil and forms a terrible emulsion during extraction."
Diagnosis: 1-Azidoheptane derivatives are surfactants (polar head, lipophilic tail). Vigorous shaking with aqueous EDTA creates stable emulsions.
Corrective Action:
-
Avoid Shaking: Use a magnetic stir bar inside the separatory funnel and stir gently for 10 minutes instead of shaking.
-
Salting Out: Add saturated NaCl (Brine) to the aqueous EDTA solution. The high ionic strength forces the organic product out of the aqueous phase.
-
Filtration Break: If an emulsion forms, pass the entire biphasic mixture through a pad of Celite 545 . The diatomaceous earth physically breaks the emulsion bubbles.
Technical Data & Efficiency Comparison
The following table summarizes the efficiency of removal methods specifically for lipophilic matrices like heptyl-azide derivatives.
| Method | Target Copper Species | Residual Cu (Typical) | Pros | Cons |
| Water Wash | Free Salts only | >1000 ppm | Cheap, fast | Ineffective for chelated Cu |
| 10% NH₄OH Wash | Cu(II) | 50-200 ppm | Visual confirmation (Deep Blue) | Basic pH may hydrolyze esters |
| 0.1 M EDTA (pH 8) | Cu(II) | 10-50 ppm | Gentle, highly effective | Hard to remove last traces |
| Silica-Thiol Resin | Cu(I) & Cu(II) | < 5 ppm | High affinity, no emulsion | Higher cost, requires filtration |
| CupriSorb™ | Cu(II) | < 10 ppm | Reusable (Chelating resin) | Slower kinetics than silica |
Table 1: Comparative efficiency of copper removal techniques [2][3].
Detailed Experimental Protocols
Protocol A: The "Ammonia-EDTA" Double Wash (For Bulk Removal)
Best for: Initial cleanup of deep green reaction mixtures.
-
Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Target conc: ~0.1 M).
-
Oxidation (Critical Step): If you used Cu(I), it must be oxidized to Cu(II) for efficient extraction by EDTA/Ammonia. Open the flask to air and stir vigorously for 15 mins.
-
Wash 1 (Ammonia): Wash the organic layer with 10% aqueous NH₄OH (1:1 v/v).
-
Observation: Aqueous layer turns deep blue
.
-
-
Wash 2 (Chelation): Wash the organic layer with 0.1 M Na₂EDTA (pH 8) .
-
Wash 3 (Polishing): Wash with Saturated Brine to remove residual chelators.
-
Dry: Dry over Na₂SO₄ and concentrate.
Protocol B: Silica-Thiol Scavenging (For High Purity)
Best for: Final polishing to meet ICH Q3D limits (<10 ppm).
Figure 2: Workflow for solid-phase scavenger purification.
-
Dissolve the crude oil (post-workup) in a non-polar solvent (THF or EtOAc are ideal; avoid MeOH if possible as it competes for binding).
-
Add SiliaMetS® Thiol or Thiourea (1 g resin per 1 g crude product is a good starting rule of thumb, or 4 molar equivalents vs Cu).
-
Stir at room temperature for 4 hours.
-
Filter through a fritted funnel or a pad of Celite.
-
Rinse the filter cake with fresh solvent to recover adsorbed product.[2]
-
Concentrate the filtrate.
Regulatory & Safety Considerations (ICH Q3D)
Under ICH Q3D (R2) guidelines, Copper is a Class 3 elemental impurity.
-
Oral PDE (Permitted Daily Exposure): 3000 µ g/day .
-
Parenteral PDE: 300 µ g/day .
-
Inhalation PDE: 30 µ g/day .
If your 1-azidoheptane derivative is a drug intermediate, you must demonstrate that the Cu level is consistently controlled below these thresholds [4]. Protocol B (Scavenging) is typically required to achieve Parenteral/Inhalation limits.
References
- Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855. (Context on Cu-Triazole binding).
-
International Council for Harmonisation (ICH). (2022).[3][4] Guideline Q3D (R2) on Elemental Impurities. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (2025). Catalyst Removal Techniques in ATRP and Click Chemistry. Carnegie Mellon University. Retrieved from [Link]
Sources
Stability of 1-Azidoheptane in different solvent systems over time
The following technical guide is structured as a Tier-3 Support Resource for the stability and handling of 1-Azidoheptane (
Executive Safety Triage (Read First)
Before addressing solvent stability, we must validate the safety profile of your specific molecule. 1-Azidoheptane is an organic alkyl azide . Its stability is governed by the Carbon-to-Nitrogen (C/N) Ratio .[1][2][3]
The C/N Safety Calculation
The "Rule of Six" suggests that organic azides are generally safe to handle if
-
Molecule: 1-Azidoheptane (
) -
Carbon Count (
): 7 -
Nitrogen Count (
): 3 -
Ratio:
Status: CAUTION. Because the ratio is < 3 , 1-Azidoheptane is considered an energetic material. While it is less volatile than methyl azide, it retains significant stored energy.
-
Directive 1: Do not distill this compound to dryness.
-
Directive 2: Store in solution whenever possible to desensitize.
-
Directive 3: Maximum storage concentration should ideally be kept below 1 M.[4]
Solvent System Compatibility Matrix
The stability of 1-Azidoheptane is not just about "dissolving" it; it is about preventing nucleophilic attack , acid-catalyzed decomposition , and gem-diazide formation .
| Solvent System | Stability Rating | Primary Risk Factor | Application Notes |
| Hydrocarbons (Hexane, Heptane) | HIGH | Evaporation | Best for long-term storage. Non-polar nature prevents nucleophilic attack. Ensure vials are parafilmed to prevent concentration changes. |
| Ethers (THF, Et2O, MTBE) | MODERATE | Peroxide Formation | Good for reactions. Ensure solvents are peroxide-free; peroxides can react with azides to form unstable intermediates. |
| Chlorinated (DCM, Chloroform) | LOW / RISK | Explosion Hazard | AVOID for storage. Reacts with DCM over time to form explosive diazidomethane ( |
| Polar Aprotic (DMSO, DMF) | VARIABLE | Thermal Runaway | Excellent solubility for Click chemistry. DANGER: Do not heat >60°C. Exothermic decomposition is accelerated in DMSO. |
| Protic (MeOH, EtOH, Water) | MODERATE | Solvolysis | Stable at neutral pH. In acidic media, risk of forming |
Troubleshooting & FAQs
Field-proven solutions to common user tickets.
Issue 1: "My NMR signals are broadening or shifting in Chloroform ( )."
Diagnosis: Acid-Catalyzed Degradation.
Chloroform naturally decomposes to form trace Hydrochloric Acid (HCl) and Phosgene upon exposure to light/air. Azides are weak bases; trace acid can protonate the azide functionality (
-
Filter your
through basic alumina before dissolving the azide to neutralize acidity. -
Switch to
(Benzene-d6) or (DCM-d2) for short-term analysis only.
Issue 2: "The solution turned yellow/brown after sitting on the bench."
Diagnosis: Photolytic Decomposition (Nitrene Formation).
Alkyl azides are light-sensitive.[5][6] UV exposure causes the extrusion of
-
Immediate: Check purity via TLC or LC-MS. If significant degradation (>10%) is observed, repurify.
-
Prevention: All storage vials must be amber-colored or wrapped in aluminum foil.
Issue 3: "I see a new precipitate in my DMSO stock solution."
Diagnosis: Moisture-Induced Aggregation or Contamination.
While 1-Azidoheptane is lipophilic, DMSO is hygroscopic. Absorbed water can decrease the solubility of the lipophilic alkyl chain (
-
Use anhydrous DMSO (stored over molecular sieves) for stock preparation.
-
Aliquot stocks into single-use vials to minimize freeze-thaw cycles and moisture entry.
Visualizing the Workflows
Diagram 1: Storage & Handling Decision Tree
This logic flow ensures you select the correct solvent based on your immediate needs (Storage vs. Reaction) while mitigating safety risks.
Caption: Decision tree for solvent selection emphasizing the avoidance of halogenated solvents for long-term storage due to explosion risks.
Diagram 2: Degradation Pathways
Understanding how the molecule breaks down allows you to interpret analytical data (NMR/LCMS) correctly.
Caption: Primary degradation pathways. Photolysis leads to imines (yellowing), while acid catalysis leads to decomposition.
Standard Operating Procedure (SOP): Stability Monitoring
Objective: Validate the integrity of 1-Azidoheptane stocks using 1H-NMR.
-
Preparation:
-
Take a 50
aliquot of the 1-Azidoheptane stock. -
Evaporate solvent gently under a nitrogen stream (do not use high vacuum or heat).
-
Re-dissolve immediately in Benzene-d6 (
) . Note: We avoid to prevent acid-induced shifts during the measurement itself.
-
-
Internal Standard Addition:
-
Add a known amount of 1,3,5-Trimethoxybenzene (TMB) as an internal standard. TMB is non-volatile and inert to azides.
-
-
Acquisition:
-
Target the
-methylene protons ( ). For 1-azidoheptane, this triplet typically appears around 3.25 ppm .
-
-
Analysis:
-
Compare the integral of the
-methylene peak to the TMB methyl peak. -
Pass Criteria: >95% molar recovery relative to the standard.
-
Fail Criteria: Appearance of imine protons (
7.0-8.0 ppm) or significant loss of the triplet at 3.25 ppm.
-
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. Retrieved from [Link]
- Establishes the C/N ratio safety rules and storage guidelines.
-
Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Retrieved from [Link]
- The definitive review on organic azide stability, synthesis, and reactivity.
- Provides data on solvent compatibility and the risks of chlorin
-
Kyba, E. P., & Abramovitch, R. A. (1980). Photolysis of alkyl azides. Journal of the American Chemical Society.[7] Retrieved from [Link]
- Details the mechanistic pathway of photolytic degrad
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbon to Nitrogen Ratio of Healthy Soils [extension.sdstate.edu]
- 3. pnfertilizers.com [pnfertilizers.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Optimizing Peptide LC-MS/MS: A Comparative Guide to 1-Azidoheptane and Alternative Click-Chemistry Labels
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
The detection of low-abundance, alkyne-tagged peptides—often generated via metabolic labeling, activity-based protein profiling (ABPP), or chemical cross-linking—is frequently bottlenecked by poor ionization efficiency in mass spectrometry. This guide provides an objective, data-driven comparison of 1-Azidoheptane against alternative azide reagents. By acting as a hydrophobic mass tag during Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), 1-Azidoheptane fundamentally alters peptide physicochemical properties, driving superior Reversed-Phase Liquid Chromatography (RP-LC) retention and Electrospray Ionization (ESI) performance.
Mechanistic Foundations: The Causality of Hydrophobic Derivatization
As a Senior Application Scientist, I consistently observe that the choice of a click-chemistry tag is not merely a conjugation step; it is a strategic manipulation of the analyte's behavior in both the liquid and gas phases. The superior performance of 1-Azidoheptane is grounded in three mechanistic pillars:
-
Droplet Partitioning and the ALiPHAT Principle: The addition of a 7-carbon aliphatic chain significantly increases the peptide's Non-Polar Surface Area (NPSA). According to the model, hydrophobic molecules preferentially partition to the exterior surface of the electrospray droplet[1]. This spatial advantage allows the derivatized peptide to effectively outcompete hydrophilic matrix components for available charge, leading to earlier and more efficient ejection into the gas phase.
-
Chromatographic Focusing: 1-Azidoheptane delays the peptide's retention time during RP-LC. By forcing the peptide to elute at a higher concentration of organic solvent (e.g., acetonitrile), the surrounding microenvironment possesses lower surface tension. This synergistically enhances droplet fission and desolvation efficiency, multiplying the MS signal intensity.
-
MS/MS Backbone Stability: Unlike bulky, PEGylated tags that often dominate collision-induced dissociation (CID) spectra with uninformative neutral losses (complicating spectral interpretation)[2], the saturated aliphatic chain of 1-azidoheptane is highly stable. Collision energy is efficiently directed toward the peptide backbone, preserving the integrity of the b- and y-ion series required for confident sequence identification.
-
Bioorthogonal Specificity: The azide group presents high chemical stability under physiological conditions and is completely orthogonal to functional groups naturally present in peptides, ensuring zero off-target labeling during complex lysate analysis[3].
Comparative Performance Analysis
To objectively evaluate 1-Azidoheptane, we must compare it against both short-chain aliphatic azides (which lack sufficient hydrophobicity) and bulky affinity tags (which introduce MS complexity).
| Performance Metric | 1-Azidopropane (Short-Chain) | 1-Azidoheptane (Medium-Chain) | Biotin-PEG3-Azide (Bulky/Affinity) |
| Chemical Structure | C3 Aliphatic Azide | C7 Aliphatic Azide | PEGylated Biotin Azide |
| Mass Shift (Da) | +85.06 | +141.13 | +444.23 |
| RP-LC Retention Shift | Minimal (+1 to 2 min) | Significant (+6 to 10 min) | Variable (Often decreases RT) |
| ESI Ionization Efficiency | Baseline | High (Up to 3- to 5-fold increase) | Moderate (Hydrophilic suppression) |
| MS/MS Complexity | Low | Low (Stable aliphatic chain) | High (Prone to PEG neutral losses) |
| Primary Application | Basic click conjugation | LC-MS signal enhancement | Affinity enrichment (Streptavidin) |
Data Synthesis: While Biotin-PEG3-Azide remains the gold standard for physical enrichment, 1-Azidoheptane is the optimal choice for analytical signal enhancement. It provides the exact threshold of hydrophobicity required to boost ESI efficiency without causing irreversible column binding or aqueous insolubility.
Experimental Workflow: CuAAC Labeling and LC-MS/MS
The following self-validating protocol ensures complete bioorthogonal labeling while preventing common artifacts such as copper-induced peptide oxidation.
Workflow of 1-Azidoheptane peptide labeling and subsequent LC-MS/MS analysis.
Step-by-Step Methodology
Phase 1: Catalyst Preparation (Crucial for preventing oxidation)
-
Prepare a 10 mM stock of CuSO4 in LC-MS grade water.
-
Prepare a 50 mM stock of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand in water.
-
Self-Validating Step: Pre-mix CuSO4 and THPTA at a 1:5 molar ratio (e.g., 1 µL CuSO4 + 1 µL THPTA). Incubate for 5 minutes. The THPTA ligand coordinates the Cu(I) intermediate, preventing the generation of reactive oxygen species (ROS) that would otherwise oxidize methionine and tryptophan residues.
Phase 2: CuAAC Click Reaction
-
Reconstitute 10 µg of alkyne-tagged peptide mixture in 50 µL of 50 mM Triethylammonium bicarbonate (TEAB) buffer (pH 8.0).
-
Add 1-Azidoheptane to a final concentration of 1 mM (from a 100 mM DMSO stock).
-
Add 2 µL of the pre-mixed CuSO4/THPTA catalytic complex.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM. (Ascorbate reduces Cu(II) to the active Cu(I) catalyst).
-
Incubate at room temperature for 1.5 hours in the dark with gentle agitation.
Phase 3: Quenching and Clean-up
-
Quench the reaction by adding Formic Acid to a final concentration of 1% (v/v).
-
Desalt the labeled peptides using C18 StageTips. Wash with 0.1% Formic Acid in water (5x) and elute with 80% Acetonitrile / 0.1% Formic Acid.
-
Vacuum dry the eluate and resuspend in 10 µL of 0.1% Formic Acid.
Phase 4: LC-MS/MS Analysis
-
Inject 1 µL onto a C18 analytical column (e.g., 75 µm × 25 cm, 1.9 µm particle size).
-
Run a linear gradient from 5% to 45% Mobile Phase B (80% Acetonitrile, 0.1% Formic Acid) over 60 minutes.
-
Data Analysis Checkpoint: Configure the search engine (e.g., MaxQuant or MSFragger) to include a dynamic modification of +141.1266 Da on the target alkyne-modified residues to validate successful 1-Azidoheptane conjugation.
References
-
Frahm, J. L., et al. "Achieving Augmented Limits of Detection for Peptides with Hydrophobic Alkyl Tags." Analytical Chemistry 79.11 (2007): 3989-3995. URL:[Link]
-
Tang, X., et al. "Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry." Journal of Biological Chemistry 277.48 (2002): 46487-46492. URL:[Link]
-
Teo, G. C., et al. "Multiplying Identifiability of Clickable Peptides Using One-Pot Tagging of Homologous Biotinyl Azides." ChemRxiv (2021). URL:[Link]
Sources
Definitive Guide: NMR Characterization of 1-Azidoheptane Click Products
[1]
Executive Summary
1-Azidoheptane is a versatile, hydrophobic alkyl azide linker widely used in bioconjugation and materials synthesis.[1] Its primary utility lies in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,4-disubstituted 1,2,3-triazoles.[1][2]
While Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide rapid " go/no-go " data, Nuclear Magnetic Resonance (NMR) spectroscopy remains the only technique capable of definitively validating the regiochemistry (1,4- vs. 1,5-isomer) and quantitative conversion of the reaction.[1] This guide compares these methodologies and establishes a self-validating NMR protocol for 1-azidoheptane derivatives.
Comparative Analysis: NMR vs. Alternatives
In the context of "click" chemistry verification, no single method is perfect. The table below objectively compares NMR against its primary alternatives, highlighting why NMR is the superior choice for structural certification.
Table 1: Analytical Method Performance Matrix
| Feature | NMR Spectroscopy ( | FT-IR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Utility | Structural Proof: Confirms triazole ring formation and regioselectivity.[1][2] | Reaction Monitoring: Tracks disappearance of azide peak ( | Identity Confirmation: Confirms molecular weight and formula. |
| Regio-differentiation | High: Distinguishes 1,4- (CuAAC) from 1,5- (RuAAC) isomers via chemical shift.[1] | Low: Cannot easily distinguish regioisomers. | Low: Isomers often have identical mass and similar fragmentation. |
| Quantification | High: Integration provides precise conversion % and purity. | Medium: Qualitative; Beer-Lambert law applies but requires calibration.[1] | Low: Ionization efficiency varies; not inherently quantitative. |
| Sample Recovery | Yes: Non-destructive. | Yes: (ATR); No (KBr pellet). | No: Destructive. |
| Limit of Detection | Moderate ( | Low (trace amounts detectable). | Very Low (picogram sensitivity). |
| Blind Spot | Paramagnetic Cu(II) residues can broaden peaks, masking signals.[1] | Inorganic salts/catalysts are invisible. | Ion suppression can hide impurities. |
Verdict: Use IR for real-time monitoring and MS for high-throughput screening.[1] Use NMR for the final certificate of analysis and publication-quality structural assignment.
The NMR Blueprint: Characterizing the Transformation
The conversion of 1-azidoheptane to a triazole results in distinct, predictable diagnostic shifts.
Mechanism & Diagnostic Shifts
The core transformation involves the cycloaddition of the azide onto a terminal alkyne. The most critical NMR marker is the
Figure 1: Simplified reaction pathway focusing on the species analyzed.[1]
Key H NMR Markers (400 MHz, CDCl )
| Proton Environment | 1-Azidoheptane (Starting Material) | Click Product (1,4-Triazole) | |
| 3.25 ppm (triplet, | 4.35 ppm (triplet, | +1.10 ppm (Deshielded) | |
| Triazole C5-H | Absent | 7.50 - 8.00 ppm (singlet) | Diagnostic Peak |
| 1.60 ppm (multiplet) | 1.92 ppm (multiplet) | +0.32 ppm | |
| Terminal CH | 0.89 ppm (triplet) | 0.88 ppm (triplet) | Negligible |
Expert Insight: The shift of the
Key C NMR Markers
Experimental Protocol: Synthesis & Validation
This protocol ensures a clean NMR spectrum free of paramagnetic copper impurities, which can broaden signals and ruin resolution.
Step 1: The "Click" Reaction[5][6]
-
Dissolve: 1-Azidoheptane (1.0 equiv) and Terminal Alkyne (1.0 equiv) in
-BuOH/H O (1:1). -
Catalyst: Add CuSO
5H O (5 mol%) and Sodium Ascorbate (10 mol%). -
React: Stir at room temperature for 4-12 hours.
-
Monitor: Check IR for disappearance of the azide band at 2096 cm
.
Step 2: Workup (Critical for NMR)
Copper removal is essential for clean NMR.[1]
-
Dilute with Ethyl Acetate.
-
Wash with saturated NH
Cl (aq) or EDTA solution to chelate Cu ions. -
Dry organic layer over Na
SO and concentrate in vacuo.
Step 3: NMR Acquisition
-
Solvent: Dissolve
10 mg of product in 0.6 mL CDCl . -
Experiment: Run standard 1D
H (16 scans). -
Verification Logic: Use the decision tree below.
Figure 2: Logic flow for interpreting NMR data of 1-azidoheptane click reactions.
Troubleshooting Common Issues
Issue: Broadened Peaks
-
Cause: Residual paramagnetic Cu(II) species in the sample.
-
Solution: Wash the NMR sample with a dilute ammonia solution or filter through a small pad of neutral alumina/silica to remove copper salts.
Issue: "Missing" Triazole Proton
-
Cause: Deuterium exchange (rare in CDCl
, possible in CD OD) or overlap with aromatic signals from the alkyne partner. -
Solution: Run a HSQC (Heteronuclear Single Quantum Coherence) 2D experiment. The triazole C-H correlation is distinct and will not overlap with phenyl rings.
Issue: Regioisomer Confusion
-
Cause: Thermal cycloaddition (uncatalyzed) produces both 1,4- and 1,5-isomers.[1]
-
Solution: 1,4-triazole protons typically appear at 7.5-8.0 ppm , while 1,5-isomers often appear slightly upfield.[1] Use NOESY ; the 1,4-isomer will show a correlation between the triazole-H and the alkyl chain, whereas the 1,5-isomer places the alkyl chain far from the triazole-H (if substituted).[1]
References
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
-
American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link][1]
-
BioInterface Research. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
A Comparative Guide to Confirming 1-Azidoheptane Conjugation: An FTIR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation and materials science, the azide functional group is a critical tool, most notably for its role in "click chemistry."[1][2] The successful conjugation of molecules like 1-azidoheptane is a pivotal step in many research and development pipelines. Verifying this conjugation is not merely a quality control checkpoint; it is fundamental to the integrity of the experimental outcome. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative first line of inquiry.[1][2]
This guide provides an in-depth, technically-grounded comparison of FTIR analysis with other common techniques for confirming the conjugation of 1-azidoheptane. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure your protocols are self-validating systems of confirmation.
The Signature of an Azide: Why FTIR is the Go-To Technique
The power of FTIR spectroscopy in this context lies in its ability to detect the vibrational modes of specific chemical bonds. The azide group (–N₃) possesses a unique and highly characteristic asymmetric stretching vibration (ν_as) that appears in a relatively "quiet" region of the infrared spectrum, typically between 2100 cm⁻¹ and 2160 cm⁻¹.[1] This peak is strong, sharp, and generally unambiguous, making it an excellent diagnostic marker.[1]
When 1-azidoheptane undergoes a conjugation reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), the azide functional group is consumed and a triazole ring is formed.[3][4][] This chemical transformation is directly observable in the FTIR spectrum by the disappearance of the characteristic azide peak.[6][7] The absence of this peak post-reaction is a strong indicator of successful conjugation.
Experimental Workflow: An FTIR-Based Protocol for Conjugation Confirmation
A robust experimental design is crucial for obtaining clear and reliable data. The following protocol outlines the steps for using FTIR to confirm the conjugation of 1-azidoheptane.
Diagram of the FTIR Analysis Workflow
Caption: Workflow for confirming 1-azidoheptane conjugation using FTIR spectroscopy.
Step-by-Step Methodology:
-
Baseline Spectrum Acquisition (Pre-Conjugation):
-
Sample Preparation: For neat 1-azidoheptane, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.[8] Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr). If the reaction is performed in a solvent, a background spectrum of the pure solvent should be acquired.[9]
-
Instrument Setup: Configure the FTIR spectrometer to scan the mid-IR range (typically 4000-600 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are generally sufficient to obtain a high-quality spectrum.[8]
-
Data Collection: Acquire the spectrum of the starting material, 1-azidoheptane.
-
Analysis: Identify and record the position and intensity of the strong, sharp azide asymmetric stretch (ν_as) peak, expected around 2100 cm⁻¹.[1]
-
-
Conjugation Reaction:
-
Post-Conjugation Spectrum Acquisition:
-
Sample Purification: It is critical to purify the reaction product to remove any unreacted 1-azidoheptane. This can be achieved through techniques like dialysis, size-exclusion chromatography, or precipitation.
-
Sample Preparation: Prepare the purified conjugate for FTIR analysis using the same method as the starting material to ensure comparability. If the conjugate is a solid, a KBr pellet or ATR can be used. For aqueous samples, specialized ATR accessories or transmission cells with short path lengths are necessary to minimize water's strong IR absorbance.[11]
-
Data Collection: Acquire the FTIR spectrum of the purified conjugate.
-
-
Comparative Analysis:
-
Overlay the spectra of the pre- and post-conjugation samples.
-
Primary Confirmation: Successful conjugation is indicated by the complete or significant disappearance of the azide peak around 2100 cm⁻¹ in the spectrum of the purified product.[7]
-
Secondary Confirmation: Look for the appearance of new peaks corresponding to the newly formed functional groups. For instance, the formation of a triazole ring in click chemistry may introduce new, albeit often less intense, spectral features. Additionally, peaks characteristic of the conjugation partner should be present in the final product spectrum.
-
Comparative Analysis with Alternative Techniques
While FTIR is a powerful tool, a multi-faceted approach to characterization provides the highest level of confidence. Below is a comparison of FTIR with other common analytical methods for confirming azide conjugation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Vibrational modes of chemical bonds. | Direct evidence of the presence or absence of the azide functional group. | Rapid, non-destructive, relatively inexpensive, easy to perform.[1][2] | Can be challenging for aqueous samples due to water interference[11]; may not provide quantitative information without careful calibration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin in a magnetic field. | Detailed structural information, confirming the formation of new covalent bonds and the overall structure of the conjugate. ¹⁵N NMR can directly detect the azide nitrogen atoms.[1] | Provides unambiguous structural confirmation. | Less sensitive than FTIR, requires larger sample amounts, more expensive instrumentation, and longer acquisition times. ¹⁵N NMR is often less accessible.[1] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the final conjugate. Fragmentation patterns can show the characteristic loss of N₂ (28 Da) from unreacted azide.[2] | High sensitivity and accuracy for molecular weight determination. | Does not directly probe the azide functional group; can be complex for large biomolecules or polymers. |
| X-ray Photoelectron Spectroscopy (XPS) | Kinetic energy of electrons ejected from a surface by X-rays. | Elemental composition and chemical state of elements on a material's surface. Can distinguish the different nitrogen environments in the azide group.[12] | Surface-sensitive, provides information on chemical states. | Limited to solid surfaces, requires high vacuum, provides elemental rather than molecular structure information.[12] |
| Fluorescence Spectroscopy | Excitation and emission of light by fluorescent molecules. | Indirect confirmation by conjugating a fluorescently-labeled alkyne to the azide. | Extremely sensitive, allows for quantification. | Indirect method, requires a fluorescent label, potential for background fluorescence. |
Conclusion: A Self-Validating Approach
For the confirmation of 1-azidoheptane conjugation, FTIR spectroscopy offers an unparalleled combination of speed, simplicity, and direct evidence. The disappearance of the characteristic azide peak at approximately 2100 cm⁻¹ is a robust and reliable indicator of a successful reaction. However, for comprehensive characterization, particularly in drug development and materials science where absolute certainty is paramount, complementing FTIR data with a secondary technique such as NMR or Mass Spectrometry is highly recommended. This multi-technique approach creates a self-validating system, ensuring the scientific integrity of your findings and the reliability of your downstream applications.
References
-
The Synthesis and Anticancer Activity of the Trastuzumab–Doxorubicin Antibody–Drug Conjugate Using Strain-Promoted Alkyne–. ACS Publications. Available at: [Link]
-
An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum. Biblio. Available at: [Link]
-
Characterization of azide group functionalized hyaluronic acid (HA);... ResearchGate. Available at: [Link]
-
Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). ResearchGate. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
-
FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm... ResearchGate. Available at: [Link]
-
(a) FTIR spectrum of a solution of 1 in heptane at 303 K; inset shows... ResearchGate. Available at: [Link]
-
FTIR analysis of GPCR activation using azido probes. PubMed. Available at: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. Available at: [Link]
-
Can you help me with Alkyne-azide click polymerization?. ResearchGate. Available at: [Link]
-
Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. RSC Publishing. Available at: [Link]
-
Representative FTIR of an inorganic and an organic azide shows that... ResearchGate. Available at: [Link]
-
FTIR analysis of GPCR activation using azido probes. PMC. Available at: [Link]
-
Click Chemistry Conjugations. PMC. Available at: [Link]
-
Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. PMC. Available at: [Link]
-
Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. Available at: [Link]
-
FTIR Spectroscopic Analyze on Aqueous Samples. Agilent. Available at: [Link]
-
Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. http:/ /ejournal.upi. edu. Available at: [Link]
-
Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. ResearchGate. Available at: [Link]
-
Novel and Efficient Synthesis of 1-Iodoalkynes. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and characterization of iodoazidobenzylpindolol. PubMed. Available at: [Link]
-
Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. agilent.com [agilent.com]
- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Quantification of 1-Azidoheptane labeling efficiency on proteins
Quantification of 1-Azidoheptane Labeling Efficiency on Proteins: A Comparative Guide
As bioorthogonal chemistry continues to expand into complex lipid-modeling and solid-phase bioconjugation, the use of aliphatic azides has become increasingly prevalent. 1-Azidoheptane (
This guide provides an objective comparison of 1-Azidoheptane against alternative azides, explains the mechanistic causality behind required protocol adaptations, and outlines a self-validating LC-MS workflow for absolute quantification of the Degree of Labeling (DoL).
Mechanistic Causality: The Hydrophobic Challenge (E-E-A-T)
When conjugating a highly lipophilic aliphatic azide like 1-azidoheptane to an alkyne-functionalized protein, the primary barrier to high labeling efficiency is the hydrophobic effect . In aqueous protein buffers, the 7-carbon alkyl chain induces local hydrophobic collapse or micellization. This buries the reactive azide dipole, sterically hindering the approach of the Copper(I) acetylide intermediate[1].
To achieve a quantitative DoL, the reaction environment must be strictly engineered to counteract this hydrophobicity without denaturing the target protein:
-
Ligand Selection (THPTA): Unlike traditional ligands, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly water-soluble. It maintains the Cu(I) catalyst in a bioavailable state directly at the protein-water interface, forcing the catalytic center into proximity with the sterically hindered azide[2]. Furthermore, THPTA acts as a sacrificial shield, preventing Cu-mediated Reactive Oxygen Species (ROS) from oxidizing sensitive amino acids (e.g., histidine, methionine).
-
Aldehyde Scavenging (Aminoguanidine): Ascorbate oxidation generates reactive dehydroascorbate byproducts. Aminoguanidine must be included to scavenge these electrophiles; otherwise, they will form Schiff bases with lysine and arginine residues, artificially inflating the apparent mass shift during LC-MS quantification[2].
-
Co-solvency: A low percentage of DMSO (5-10%) is required to disrupt 1-azidoheptane micellization, ensuring the probe remains monomeric and reactive[1].
Comparative Performance Analysis
To contextualize 1-Azidoheptane's performance, it is essential to compare it against other commonly used azide probes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because 1-Azidoheptane lacks a fluorophore, its conjugation efficiency must be quantified via intact mass shift rather than fluorescence.
| Probe | Structure / Type | Aqueous Solubility | Membrane Permeability | Relative Labeling Efficiency (Aqueous CuAAC) | Primary Use Case |
| 1-Azidoheptane | Aliphatic (C7) | Low | High | Moderate (Requires 5-10% DMSO co-solvent) | Lipidation modeling, solid-phase synthesis[1] |
| 3-Azidopropanol | Short Aliphatic (C3) | High | High | High | Small molecule tagging, metabolic labeling |
| Azido-PEG4 | PEGylated | Very High | Low | Very High (Quantitative in 100% aqueous buffer) | Surface protein labeling, bioconjugation |
Workflow & Logic Diagram
The following logical workflow illustrates the self-validating system required to attach and quantify 1-Azidoheptane. By utilizing Intact LC-MS, we measure the absolute mass shift (+141.2 Da per 1-azidoheptane addition), eliminating the signal-quenching artifacts common in fluorescence-based quantification.
Workflow for the bioorthogonal conjugation and LC-MS quantification of 1-Azidoheptane on proteins.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of EDTA ensures the reaction is strictly time-gated, while aminoguanidine ensures that the only mass shifts observed on the LC-MS are true CuAAC triazole linkages.
Phase 1: Reagent Preparation
-
Prepare a 2 mg/mL solution of Alkyne-functionalized target protein in PBS (pH 7.4).
-
Prepare fresh aqueous stock solutions: 100 mM THPTA[2], 20 mM CuSO₄, 300 mM Sodium Ascorbate, and 100 mM Aminoguanidine.
-
Prepare a 50 mM stock of 1-Azidoheptane in 100% DMSO[1].
Phase 2: Catalyst Pre-Complexation (Critical Step) 4. In a separate microcentrifuge tube, mix THPTA and CuSO₄ at a 5:1 molar ratio (e.g., 10 µL of 100 mM THPTA + 10 µL of 20 mM CuSO₄). 5. Incubate for 5 minutes at room temperature. Causality: Pre-chelation prevents free Cu(II) from binding non-specifically to the protein backbone, which causes irreversible precipitation.
Phase 3: CuAAC Conjugation 6. To 50 µL of the Alkyne-Protein solution, add 5 µL of the 1-Azidoheptane stock. (The resulting ~9% DMSO acts as a co-solvent to prevent azide micellization). 7. Add 5 µL of 100 mM Aminoguanidine[2]. 8. Add 10 µL of the pre-complexed THPTA/CuSO₄ solution. 9. Initiate the reaction by adding 10 µL of 300 mM Sodium Ascorbate. Vortex gently and incubate in the dark at room temperature for 1 hour.
Phase 4: Quenching & LC-MS Quantification
10. Quench the reaction by adding EDTA to a final concentration of 5 mM to strip the copper catalyst.
11. Pass the quenched mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted 1-azidoheptane, salts, and ligands.
12. Analyze the desalted protein via Intact Mass LC-MS (e.g., ESI-Q-TOF). Deconvolute the raw multiply-charged spectra to zero-charge mass.
13. Calculate DoL: Identify the unreacted Alkyne-Protein peak (
References
1.[2] Protocol for Azide-Alkyne Click Chemistry - BroadPharm. broadpharm.com. URL: 2. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing). rsc.org. URL: 3.[1] A CuAAC–Hydrazone–CuAAC Trifunctional Scaffold for the Solid-Phase Synthesis of Trimodal Compounds - PMC. nih.gov. URL:
Sources
Comparing reactivity of 1-Azidoheptane with other long-chain alkyl azides
[1][2]
Executive Summary: The "Dangerous Middle"
1-Azidoheptane (
This guide objectively compares 1-Azidoheptane against its longer-chain counterparts (e.g., 1-Azidododecane), revealing that while electronic reactivity remains constant across the homologous series, solubility profiles and safety thresholds are the true determinants of experimental success.[1]
Physicochemical & Safety Profile
The most critical differentiator between 1-Azidoheptane and longer chains is the Carbon-to-Nitrogen (C/N) ratio .[1] This ratio predicts the explosive potential of the molecule.
The "Rule of Six" Analysis
Safety engineering principles dictate that organic azides are generally safe to isolate only if the number of carbons plus other energy-absorbing atoms is at least six times the number of energetic nitrogens (
| Property | 1-Azidoheptane ( | 1-Azidododecane ( | Implication |
| Formula | - | ||
| C/N Ratio | 2.33 (Dangerous) | 4.0 (Safe) | |
| Physical State | Colorless Liquid | Waxy Solid / Oil | |
| Solubility (Water) | Insoluble (~0 mM) | Insoluble (Micelle former) | |
| Handling | Do Not Isolate. Store in solution. | Can be isolated/purified.[2] |
Critical Safety Warning: 1-Azidoheptane has a C/N ratio < 3.[1][2] It retains significant stored energy and shock sensitivity.[2] Unlike 1-Azidododecane, it should never be distilled to dryness .[1][2] Always maintain in solution (e.g., DCM, Toluene) to provide thermal mass.
Reactivity Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While the electronic nature of the terminal azide is identical in
-
Homogeneous Organic Media (e.g., THF, DCM):
-
Aqueous/Heterogeneous Media (e.g.,
/t-BuOH):-
Reaction Rate:
(Under specific conditions) -
Mechanism (The Micelle Effect): Long-chain azides like
can act as surfactants, forming micelles above their Critical Micelle Concentration (CMC).[1] If the copper catalyst is lipophilic (ligand-bound), it concentrates inside the micelle, accelerating the reaction via high local concentration. -
The
Disadvantage: 1-Azidoheptane is too short to form stable micelles but too hydrophobic to dissolve.[2] It tends to form an unstructured "oil" phase, reducing the effective surface area for the catalyst to interact, potentially leading to slower or erratic kinetics compared to the organized systems.
-
Staudinger Reduction
-
Reactivity: Identical electronic reactivity toward phosphines (
).[2] -
Work-up: 1-Azidoheptane is preferred.[1][2] The resulting amine (
-amine) is a liquid that is easily separated from phosphine oxide by acid-base extraction.[1][2] -amine often co-precipitates or forms emulsions with phosphine oxide byproducts due to high lipophilicity.[2]
Visualizing the Reactivity-Safety Trade-off
The following diagram illustrates the decision matrix for choosing between Medium (
Figure 1: Decision matrix highlighting the inverse relationship between safety and aqueous reactivity for C7 vs. C12 azides.[1]
Experimental Protocols
Protocol A: Safe Synthesis of 1-Azidoheptane
Rationale: Direct substitution is used.[1][2] Isolation is avoided to prevent explosion hazards.
-
Reagents: 1-Iodoheptane (1.0 eq), Sodium Azide (
, 1.5 eq), DMSO (0.5 M concentration). -
Setup: Place
in a round-bottom flask. Add DMSO and stir to create a suspension.[2] -
Addition: Add 1-Iodoheptane dropwise at room temperature. The reaction is slightly exothermic.[2]
-
Reaction: Stir at ambient temperature for 12–18 hours. (Heating is unnecessary and increases risk).[2]
-
Work-up (Critical):
-
Dilute reaction mixture with 5 volumes of Diethyl Ether or DCM.[2]
-
Wash organic layer
with water to remove DMSO and excess .[2] -
Dry over
.[2] -
STOP: Do not rotary evaporate to dryness. Determine concentration by NMR (using an internal standard) or gravimetric analysis of a small aliquot (<50 mg). Store as a stock solution.[2]
-
Protocol B: Comparative CuAAC Reaction (General)
References
-
Safety of Organic Azides (C/N Ratio Rule)
-
Chain Length Effects in CuAAC (Micellar Catalysis)
- Lipshutz, B. H., & Taft, B. R. (2006). "Heterogeneous-to-Homogeneous Catalysis within Water: CuAAC Reactions.
-
[1]
-
Synthesis & Properties of 1-Iodoheptane (Precursor)
-
Staudinger Reaction Mechanisms
- Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron.
Alternatives to 1-Azidoheptane for hydrophobic protein labeling
Beyond 1-Azidoheptane: A Comprehensive Guide to Hydrophobic Azide Alternatives for Protein Labeling
While 1-azidoheptane has historically served as a reliable, linear aliphatic azide for introducing moderate hydrophobicity to proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), modern chemical biology requires greater structural nuance. The simple seven-carbon chain of 1-azidoheptane lacks the steric bulk necessary to induce protein degradation, the precise chain length to mimic native lipidation, and the photo-reactivity required for spatial membrane mapping.
As drug development pivots toward targeted protein degradation (TPD) and dynamic lipidation profiling, researchers must select hydrophobic azides engineered for specific biological causality. This guide objectively compares the performance of 1-azidoheptane against three advanced alternatives: 1-Adamantyl Azide, Azido-Fatty Acids, and Aryl Azides.
The Mechanistic Flaw of 1-Azidoheptane: The cellular protein quality control machinery (such as HSP70 and CHIP) is calibrated to recognize bulky, exposed hydrophobic patches that normally reside within the core of a folded protein. A linear C7 chain like 1-azidoheptane is too flexible and narrow; it acts as a solvent-exposed loop rather than a misfolding signal.
The Adamantane Advantage: 1-Adamantyl azide introduces a rigid, highly lipophilic tricyclic hydrocarbon[1]. When conjugated to a protein of interest (POI) via a target-binding ligand, this massive steric bulk perfectly mimics a severe protein misfolding event. This pseudo-misfolded state acts as a causal trigger, recruiting molecular chaperones that route the POI for rapid proteasomal degradation[2].
Fig 1: Mechanism of 1-Adamantyl Azide in Hydrophobic Tagging (HyT) for targeted degradation.
Azido-Fatty Acids: Precision Tools for Native Lipidation Profiling
The Mechanistic Flaw of 1-Azidoheptane: Native acyltransferases—such as DHHC PATs for S-palmitoylation or NMT for N-myristoylation—possess highly specific lipid-binding pockets tuned for C14 or C16 chain lengths. A C7 chain is entirely unrecognized by these enzymes, rendering 1-azidoheptane useless for metabolic labeling.
The Lipid Azide Advantage: Azido-palmitate (15-azidopentadecanoic acid) serves as an exact substrate mimic for native PATs. By metabolically feeding cells with azido-palmitate, the lipid is covalently attached to native S-palmitoylation sites in vivo. The terminal azide is then chemoselectively reacted with an alkyne-fluorophore, allowing researchers to profile dynamic membrane trafficking states critical to infectious diseases and oncology[3].
Aryl Azides: Spatially Restricted Photoaffinity Labeling (PAL)
The Mechanistic Flaw of 1-Azidoheptane: 1-Azidoheptane is strictly a bioorthogonal handle; it requires an accessible alkyne partner to form a bond. It cannot capture unknown, transient protein-protein or protein-lipid interactions within the hydrophobic core of a lipid bilayer.
The Aryl Azide Advantage: Aryl azides (e.g., azidonaphthalene) partition naturally into hydrophobic membrane domains. Upon UVA irradiation, the aryl azide ejects nitrogen gas to form a highly reactive singlet nitrene. This nitrene rapidly inserts into adjacent C-H or N-H bonds of neighboring transmembrane proteins, creating a permanent covalent crosslink that captures transient interactions without the need for a secondary click partner[4].
Quantitative Performance Comparison
| Reagent | Structural Motif | LogP (Est.) | Primary Mechanism | Key Application | Primary Limitation |
| 1-Azidoheptane | Linear C7 Aliphatic | ~2.5 | CuAAC / SPAAC | Basic Hydrophobic Linkers | Lacks biological mimicry and steric bulk |
| 1-Adamantyl Azide | Rigid Tricyclic | ~3.1 | CuAAC + Chaperone Recruitment | Hydrophobic Tagging (HyT) | Can cause non-specific aggregation at high doses |
| Azido-Palmitate | Linear C16 Lipid | ~6.0 | Metabolic Acylation + CuAAC | Native Lipidation Profiling | Requires active cellular metabolism |
| Aryl Azides | Aromatic Ring | ~2.8 | UV-Activated Nitrene Insertion | Photoaffinity Labeling (PAL) | UV irradiation can cause protein damage |
Self-Validating Experimental Protocol: Metabolic Lipidation & Click Detection
To ensure absolute trustworthiness, a protein labeling protocol must be self-validating. The following workflow for Azido-Palmitate labeling incorporates internal causal checks to rule out non-specific dye sticking, non-enzymatic lipid partitioning, and incorrect bond assignments.
Phase 1: Metabolic Labeling & Enzymatic Validation
-
Seed Cells: Plate target cells (e.g., HEK293T) to 70% confluency in complete media.
-
Starvation: Wash cells and incubate in serum-free media for 1 hour to deplete endogenous lipids.
-
Labeling: Treat cells with 50 µM Azido-Palmitate for 4 hours.
-
Self-Validation Control 1 (Enzyme Specificity): In a parallel well, co-incubate 50 µM Azido-Palmitate with 5 mM native Palmitic Acid. If the final fluorescent signal disappears in this well, it proves the azide was incorporated via specific, saturable enzymatic pathways, not passive membrane partitioning.
-
Phase 2: Lysis & CuAAC Click Chemistry
-
Lysis: Wash cells with cold PBS and lyse in 1% Triton X-100 buffer containing protease inhibitors. Centrifuge at 14,000 x g to clear debris.
-
Click Reaction: To 50 µg of protein lysate, add the CuAAC master mix: 100 µM Alkyne-TAMRA, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature.
-
Self-Validation Control 2 (Click Specificity): In a parallel sample, omit the CuSO4. If the signal disappears, the fluorescence is strictly dependent on the triazole linkage, ruling out non-specific dye adsorption.
-
Phase 3: Linkage Specificity & Analysis
-
Precipitation: Precipitate proteins using chloroform/methanol to remove unreacted dye. Resuspend in SDS sample buffer.
-
Hydroxylamine (HA) Cleavage: Split the sample. Treat half with 1M Hydroxylamine (pH 7.4) and the other half with Tris-HCl for 1 hour.
-
Self-Validation Control 3 (Bond Specificity): S-palmitoylation forms a thioester bond (cleaved by HA), while N-myristoylation forms an amide bond (HA-resistant). Loss of signal post-HA treatment definitively confirms S-palmitoylation.
-
-
Visualization: Resolve proteins via SDS-PAGE and image using an in-gel fluorescence scanner (532 nm laser).
Fig 2: Self-validating workflow for metabolic lipidation profiling using azido-fatty acids.
References
1.[2] Targeted Degradation of DNA/RNA Binding Proteins via Covalent Hydrophobic Tagging. Chinese Chemical Society. URL: [Link] 2.[4] Characterization of the Effects of Aryl-Azido Compounds and UVA Irradiation on the Viral Proteins and Infectivity of Human Immunodeficiency Virus Type 1. National Institutes of Health (NIH). URL:[Link] 3.[1] Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. URL: [Link] 4.[3] New developments in probing and targeting protein acylation in malaria, leishmaniasis and African sleeping sickness. Cambridge University Press. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 3. New developments in probing and targeting protein acylation in malaria, leishmaniasis and African sleeping sickness | Parasitology | Cambridge Core [cambridge.org]
- 4. Characterization of the Effects of Aryl-Azido Compounds and UVA Irradiation on the Viral Proteins and Infectivity of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis for assessing purity of 1-Azidoheptane conjugates
Optimizing HPLC Analysis for the Purity Assessment of 1-Azidoheptane Conjugates: A Comparative Guide
Introduction: The Analytical Challenge of 1-Azidoheptane
1-Azidoheptane is a highly lipophilic aliphatic azide utilized extensively in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to generate stable 1,2,3-triazole linkages[1]. When this hydrophobic molecule is conjugated to polar biomolecules—such as peptides, oligonucleotides, or fluorophores—the resulting triazole conjugate exhibits a complex, hybrid polarity[2].
Assessing the purity of these conjugates is a critical quality control step in drug development. Unreacted 1-azidoheptane can interfere with downstream biological assays and exhibits strong non-specific binding due to its hydrophobic heptyl chain. While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for this analysis, the methodology must be carefully tailored to resolve the extreme polarity differences between the unreacted azide, the alkyne substrate, and the final conjugate[3].
Mechanistic Causality in Method Development
As a Senior Application Scientist, I approach method development by analyzing the physicochemical causality that drives separation. Designing a robust HPLC method for 1-azidoheptane conjugates requires specific choices in both the stationary and mobile phases:
-
Stationary Phase Dynamics: The aliphatic nature of 1-azidoheptane requires a highly retentive stationary phase. Standard C18 columns provide the necessary hydrophobic interactions to retain the unreacted azide long enough to separate it from the more polar triazole conjugate[4]. However, if the alkyne substrate is a highly charged oligonucleotide, wide-pore C18 columns are necessary to prevent secondary electrostatic interactions that cause severe peak tailing[5].
-
Mobile Phase Modifiers: The choice of modifier is dictated by the alkyne substrate. For peptide or small-molecule conjugates, 0.1% Trifluoroacetic acid (TFA) is optimal. TFA protonates the triazole ring and suppresses silanol ionization on the column, sharpening the conjugate peak[4]. Conversely, for oligonucleotide conjugates, Triethylammonium acetate (TEAA) is required. TEAA acts as a dynamic ion-pairing agent, masking the negatively charged phosphate backbone to increase the retention of the polar conjugate, ensuring it does not co-elute in the void volume[6].
-
Detection Challenges: 1-Azidoheptane lacks a strong chromophore, absorbing weakly around 210 nm. In contrast, the newly formed 1,2,3-triazole ring and most alkyne substrates absorb strongly at 254–260 nm[2]. Therefore, dual-wavelength UV detection or orthogonal in-line Mass Spectrometry (LC-MS) is mandatory to track all species accurately.
Comparative Analysis of HPLC Modalities
The following table objectively compares three field-proven HPLC alternatives for separating 1-azidoheptane from its conjugates, summarizing quantitative experimental data to guide your method selection[3][4][6].
| HPLC Modality | Stationary Phase | Mobile Phase (A / B) | Gradient Profile | Typical Conjugate | Unreacted Azide | Resolution Quality |
| Method A (Acidic) | Vydac C18 (5 µm) | H₂O (0.1% TFA) / MeCN (0.1% TFA) | 2–60% B over 30 min | ~18.0 min | >25.0 min | High (Best for Peptides) |
| Method B (Ion-Pairing) | Supelco C18 (5 µm) | 0.1M TEAA / MeCN | 10–35% B over 25 min | ~13.2 min | >20.0 min | High (Best for Oligos) |
| Method C (Rapid) | Triart C18 (1.9 µm) | H₂O (0.1% TFA) / MeCN (0.1% TFA) | 5–95% B over 20 min | ~8.5 min | ~15.0 min | Moderate (Screening) |
Step-by-Step Experimental Protocol: A Self-Validating Workflow
This protocol outlines the RP-HPLC analysis of a 1-azidoheptane-peptide conjugate. It is engineered as a self-validating system , incorporating internal checks to guarantee data integrity and reproducibility.
Step 1: Reaction Quenching and Sample Preparation Causality: CuAAC reactions must be fully quenched before injection. Failing to quench the Cu(I) catalyst is the leading cause of irreproducible retention times, as the click reaction can continue within the sample vial or on the column frit.
-
Quench the click reaction by adding 10 mM EDTA to chelate the Cu(I) catalyst[4].
-
Centrifuge the crude mixture at 10,000 x g for 5 minutes to pellet any precipitated copper salts.
-
Dilute the supernatant 1:5 in the initial mobile phase (e.g., 5% Acetonitrile) to prevent solvent-mismatch peak distortion.
Step 2: Column Equilibration and Blank Validation Causality: The lipophilic heptyl chain of 1-azidoheptane is highly prone to column carryover, which can cause false positives in subsequent purity assessments.
-
Install a C18 column (e.g., 250 × 4.6 mm, 5 µm).
-
Equilibrate with 95% Mobile Phase A (Water + 0.1% TFA) and 5% Mobile Phase B (Acetonitrile + 0.1% TFA) for 10 column volumes.
-
Self-Validation Check: Inject a blank (equilibration solvent) and run the full gradient to establish a clean baseline and confirm the absolute absence of carryover from previous runs.
Step 3: Gradient Elution Execution Causality: A shallow initial gradient resolves the polar unreacted alkyne and the triazole conjugate, while a steep ramp at the end is required to forcefully elute the highly hydrophobic 1-azidoheptane[4].
-
Inject 10–20 µL of the prepared sample.
-
Run a linear gradient from 5% B to 60% B over 30 minutes.
-
Ramp to 95% B from 30 to 35 minutes to flush the unreacted 1-azidoheptane.
-
Hold at 95% B for 5 minutes, then return to 5% B for re-equilibration.
Step 4: Orthogonal Detection and Data Analysis
-
Monitor UV absorbance simultaneously at 210 nm (to detect the aliphatic 1-azidoheptane) and 254 nm (to detect the triazole conjugate and alkyne)[3].
-
Self-Validation Check: Confirm peak identities by analyzing the mass spectra of the collected fractions. The conjugate peak must exhibit the combined mass of the alkyne and 1-azidoheptane, while the late-eluting peak at 210 nm must match the exact mass of 1-azidoheptane.
Workflow Visualization
Workflow of 1-Azidoheptane conjugation and RP-HPLC separation based on polarity and UV detection.
References
-
Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination Source: eScholarship URL:[Link]
-
Oligonucleotide Tagging for Copper-Free Click Conjugation Source: MDPI URL:[Link]
-
High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates Source: PMC (National Institutes of Health) URL:[Link]
-
What HPLC program works best for separating unbound azides in a SPAAC reaction Source: ResearchGate URL:[Link]
-
Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals Source: PMC (National Institutes of Health) URL:[Link]
-
Highly efficient click labeling using 2-[18F]fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient click labeling using 2-[18F]fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Technical Guide: CuAAC vs. SPAAC for 1-Azidoheptane Labeling in Live Cells
Executive Summary
Labeling 1-azidoheptane in live cells presents a distinct physicochemical challenge: the target is a small, lipophilic aliphatic azide. This guide compares the two dominant bioorthogonal strategies: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1][2][3]
The Bottom Line:
-
Use SPAAC (DBCO) if strict cell viability is paramount and you can tolerate higher background noise. Note that DBCO reacts faster with aliphatic azides (like 1-azidoheptane) than with aromatic azides.
-
Use CuAAC (BTTAA-ligand assisted) if signal-to-noise (SNR) is critical. While copper toxicity is a risk, modern ligands (BTTAA) mitigate this, allowing for superior washing and lower background compared to the hydrophobic "stickiness" of SPAAC reagents.
Scientific Foundation & Mechanism[2]
2.1 The Target: 1-Azidoheptane
Unlike hydrophilic metabolic labels (e.g., azido-sugars), 1-azidoheptane is a lipophilic probe (
2.2 Reaction Kinetics Comparison
The reaction rate (
| Feature | CuAAC (Catalyzed) | SPAAC (Strain-Promoted) |
| Reagent | Terminal Alkyne + Cu(I) | Cyclooctyne (DBCO/BCN) |
| Mechanism | Metal-coordinated cycle formation | Ring-strain release ( |
| Rate Constant ( | ||
| Steric Footprint | Small (Linear alkyne) | Large (Bulky fused rings) |
| Dependence | Copper concentration | Ring strain & Azide electronics |
Critical Insight: DBCO exhibits a reaction rate
Critical Analysis: The Trade-offs
3.1 Cytotoxicity: The Copper Problem vs. The Ligand Solution
Historically, CuAAC was banned from live-cell applications due to Cu(I)-induced Reactive Oxygen Species (ROS) generation, which causes apoptosis and membrane damage.
-
The Fix: The development of BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) has revolutionized this. BTTAA chelates Cu(I) so tightly that it prevents disproportionation and ROS generation while leaving the metal accessible for catalysis.
-
SPAAC Safety: SPAAC is chemically inert to biology ("bioorthogonal"). However, the reagents themselves (DBCO) can be metabolically taxing or cause stress due to their size and hydrophobicity.
3.2 Specificity: The "Hydrophobic Sink"
This is the most overlooked factor in 1-azidoheptane labeling.
-
SPAAC (DBCO): DBCO is a large, hydrophobic molecule. It tends to stick non-specifically to albumin (in serum) and lipid membranes. Since 1-azidoheptane is also in the membrane, differentiating "clicked" signal from "stuck" DBCO is difficult.
-
CuAAC: Picolyl azides or simple alkynes are smaller and more polar. Excess reagent washes out easily, providing a superior Signal-to-Noise Ratio (SNR).
Decision Matrix & Workflow Visualization
Caption: Decision tree for selecting the optimal labeling strategy based on experimental priorities (Viability vs. Sensitivity).
Experimental Protocols
Protocol A: SPAAC (Copper-Free)
Best for: Long-term time-lapse imaging where cell health is paramount.
-
Preparation: Dissolve DBCO-Fluorophore (e.g., DBCO-Cy5) in DMSO to 10 mM stock.
-
Incubation: Dilute DBCO-Cy5 to 5–10 µM in warm culture media (phenol-red free preferred).
-
Note: Do not use serum (FBS) during incubation if possible, as albumin binds DBCO.
-
-
Reaction: Incubate cells for 30–60 minutes at 37°C.
-
Why: Kinetics are slow; shorter times yield insufficient signal.
-
-
Wash: Wash 3x with warm HBSS containing 1% BSA.
-
Critical Step: The BSA acts as a "scavenger" to pull non-reacted hydrophobic DBCO out of the cell membranes.
-
-
Imaging: Image immediately in live-cell imaging buffer.
Protocol B: CuAAC (BTTAA-Assisted)
Best for: High-resolution imaging requiring minimal background.
-
Reagent Setup:
-
Solution A: CuSO4 (20 mM in water).
-
Solution B: BTTAA Ligand (50 mM in water).
-
Solution C: Sodium Ascorbate (100 mM in water, freshly prepared).
-
Probe: Alkyne-Fluorophore (e.g., Picolyl-Azide or Alkyne-488).
-
-
Complex Formation (The "Premix"):
-
Reaction Mix: Add the Cu-BTTAA complex to media containing the Alkyne probe (20 µM) and Sodium Ascorbate (2.5 mM final).
-
Incubation: Incubate cells for 5–10 minutes at 37°C.
-
Why: The reaction is incredibly fast. Long exposure increases ROS risk without adding signal.
-
-
Quench & Wash: Aspirate media. Wash 2x with PBS containing 0.5 mM EDTA (to chelate surface copper) and 1x with standard media.
Quantitative Comparison Data
| Metric | SPAAC (DBCO) | CuAAC (BTTAA) |
| Labeling Time | 30 - 120 mins | 2 - 10 mins |
| Cell Viability (24h post) | >95% | ~85-90% (Protocol dependent) |
| Signal-to-Noise Ratio | Low/Moderate (High background) | High (Clean washout) |
| Reagent Cost | High (Complex synthesis) | Low (Simple alkynes) |
| Membrane Perturbation | High (Bulky cyclooctyne) | Low (Small alkyne) |
References
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie International Edition. Link
-
Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link
-
Hong, V., et al. (2010). "Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry." Bioconjugate Chemistry. Link
-
Dommerholt, J., et al. (2010).[8] "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie. Link
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Hyperpolarized 13C Metabolic Imaging." Angewandte Chemie. Link
Sources
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
Validation of 1-Azidoheptane as a Bioorthogonal Chemical Reporter: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal bioorthogonal reporter for complex biological systems. The ideal chemical reporter must be metabolically inert, sterically unobtrusive, and highly reactive under physiological conditions. 1-Azidoheptane , an unbranched, seven-carbon aliphatic azide, serves as a premier model reporter for validating bioorthogonal ligation chemistries—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Unlike bulky aromatic azides or highly strained alkynes, 1-azidoheptane's simple aliphatic chain minimizes steric hindrance and lipophilic perturbation when incorporated into biomolecules or synthetic scaffolds[1]. This guide objectively compares 1-azidoheptane against alternative reporters, detailing the causality behind its performance and providing self-validating experimental protocols.
Performance Comparison: 1-Azidoheptane vs. Alternative Reporters
To establish a rational basis for reporter selection, we must analyze the steric, electronic, and kinetic profiles of various functional groups. 1-Azidoheptane represents the archetypal aliphatic azide, offering an optimal balance of stability and reactivity.
Table 1: Quantitative Comparison of Bioorthogonal Chemical Reporters
| Reporter Type | Example Molecule | Relative Size (ų) | CuAAC Rate ( | SPAAC Rate ( | Biocompatibility |
| Aliphatic Azide | 1-Azidoheptane | ~90 | 10 - 100 | 0.1 - 1.0 | High (Inert in vivo) |
| Aromatic Azide | Phenyl azide | ~110 | 1 - 10 | < 0.1 | Moderate (Photoreactive) |
| Terminal Alkyne | 1-Hexyne | ~70 | 10 - 100 | N/A | High |
| Strained Alkyne | DBCO | ~250 | N/A | 0.1 - 1.0 | Moderate (Lipophilic/Bulky) |
*Dependent on Cu(I) ligand efficiency (e.g., THPTA).
Causality & Expert Insights
Why utilize 1-azidoheptane over an aromatic azide? The electron-donating nature of the aliphatic chain in 1-azidoheptane slightly increases the electron density on the azide moiety compared to electron-withdrawing aromatic rings. This electronic tuning makes aliphatic azides significantly more reactive toward strained cyclooctynes in SPAAC, while maintaining excellent stability against endogenous biological nucleophiles[2]. Furthermore, in solid-phase synthesis and scaffold construction, 1-azidoheptane demonstrates superior membrane permeability and minimal steric clash, making it an ideal candidate for testing novel CuAAC catalysts or multifunctional scaffolds[1].
Reaction Pathways & Mechanistic Validation
The versatility of 1-azidoheptane lies in its dual compatibility with both CuAAC and SPAAC. Understanding these pathways is critical for selecting the right downstream probe.
Mechanistic pathways of 1-Azidoheptane reacting via CuAAC and SPAAC.
Experimental Protocols: Self-Validating Workflows
A robust protocol must include internal controls to validate the specific ligation. Below are step-by-step methodologies for utilizing 1-azidoheptane in both in vitro CuAAC and live-cell SPAAC environments.
Protocol 1: In Vitro CuAAC Labeling (Model Validation)
This protocol utilizes 1-azidoheptane to validate the efficiency of a Cu(I) catalyst system before applying it to precious biological samples or complex solid-phase resins[1].
Materials:
-
1-Azidoheptane (10 mM stock in DMSO)
-
Fluorophore-alkyne (e.g., Alexa Fluor 488-alkyne, 10 mM stock)
-
CuSO₄ (100 mM in H₂O)
-
THPTA ligand (500 mM in H₂O)
-
Sodium Ascorbate (1 M in H₂O, freshly prepared)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a microcentrifuge tube, mix 1 µL of CuSO₄ with 1 µL of THPTA. Incubate for 5 minutes at room temperature.
-
Causality: Pre-complexing Cu(II) with THPTA prevents the generation of reactive oxygen species (ROS) and stabilizes the copper once reduced, ensuring high catalytic turnover.
-
-
Reaction Assembly: To 90 µL of PBS (pH 7.4), add 2 µL of 1-azidoheptane stock and 2 µL of Fluorophore-alkyne stock.
-
Initiation: Add the Cu-THPTA complex (2 µL) to the reaction mixture. Immediately add 2 µL of freshly prepared Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Vortex gently and incubate in the dark at room temperature for 1 hour.
-
Validation: Analyze the reaction conversion via LC-MS or HPLC. The disappearance of the 1-azidoheptane peak and the emergence of the 1,4-disubstituted 1,2,3-triazole product confirms catalyst efficacy.
Protocol 2: Live-Cell SPAAC Labeling
While CuAAC is highly efficient, copper toxicity limits its use in live cells. SPAAC circumvents this by using ring strain to drive the reaction, making it the preferred method for living systems[2].
Materials:
-
Cells metabolically labeled with an aliphatic azide (using 1-azidoheptane as a functional model for lipid/glycan precursors)
-
DBCO-Fluorophore (10 mM stock in DMSO)
-
Cell culture media (serum-free)
Step-by-Step Methodology:
-
Preparation: Wash the azide-labeled live cells three times with warm PBS to remove any unreacted metabolic precursors.
-
Probe Addition: Dilute the DBCO-Fluorophore to a final concentration of 10-50 µM in serum-free media.
-
Causality: Serum proteins can non-specifically bind hydrophobic DBCO probes, reducing the effective concentration at the cell surface and increasing background noise.
-
-
Labeling: Incubate the cells with the DBCO-Fluorophore solution for 30–60 minutes at 37°C.
-
Washing & Imaging: Wash the cells extensively (3x 5 mins) with complete media to remove unreacted DBCO. Proceed immediately to live-cell fluorescence microscopy.
Step-by-step workflow for bioorthogonal labeling using azide reporters.
References[1] Title: A CuAAC–Hydrazone–CuAAC Trifunctional Scaffold for the Solid-Phase Synthesis of Trimodal Compounds: Possibilities and Limitations.
Source: Molecules (MDPI) URL:[Link][2] Title: A Comparative Study of Bioorthogonal Reactions with Azides. Source: ACS Chemical Biology URL:[Link]
Sources
Safety Operating Guide
1-Azidoheptane: Handling, Deactivation, and Disposal Guide
Part 1: Executive Safety Assessment
Compound: 1-Azidoheptane (
As researchers, we often treat alkyl azides as "stable enough" compared to their inorganic counterparts. However, 1-azidoheptane sits in a critical energetic window. Before handling or disposal, you must understand the C/N Ratio Rule , which dictates the thermodynamic stability of the molecule.
The C/N Ratio Calculation
The empirical safety threshold for isolating organic azides is defined by the equation:
[1][2]Applying this to 1-Azidoheptane (
Conclusion: Since
Part 2: Pre-Operational Logistics
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for extended handling of alkyl azides due to potential permeation.
| Component | Recommendation | Rationale |
| Hand Protection | Silver Shield™ (Laminate) or Double-gloved Nitrile (min 5 mil) | Azides are potent vasodilators (similar toxicity to cyanide). Laminate offers broad chemical resistance. |
| Eye Protection | Chemical Splash Goggles | Face shield required if working with >5g or concentrated solutions. |
| Body Protection | Flame-resistant (Nomex) Lab Coat | Standard cotton coats offer no protection against flash fires from decomposition. |
| Engineering | Fume Hood + Blast Shield | Mandatory.[4][5][6] Work behind a sash/shield to protect against deflagration.[4][5][7][8] |
Critical Incompatibilities
-
Acids: Contact produces Hydrazoic Acid (
) , a highly volatile and toxic gas that is also an explosive hazard. -
Halogenated Solvents (DCM/CHCl₃): Do NOT use Dichloromethane.[6][9] Azides can react with DCM to form Diazidomethane , which is extremely shock-sensitive.
-
Heavy Metals (Cu, Pb, Hg): Do NOT use metal spatulas or dispose of down the drain (copper plumbing).[10] Forms explosive metal azides.
Part 3: Decision Logic for Disposal
Before acting, determine the scale and state of your material.
Figure 1: Decision matrix for selecting the appropriate disposal pathway. Large quantities or pure substances pose higher detonation risks and are best handled by external professionals.
Part 4: Method A - Chemical Deactivation (Preferred)
For quantities <5g, the safest "scientific" disposal method is chemical reduction. We utilize the Staudinger Reduction , converting the energetic azide into a stable amine (heptylamine) and triphenylphosphine oxide.
The Mechanism
Reagents & Setup
-
Solvent: THF (Tetrahydrofuran) or Toluene.
-
Reducing Agent: Triphenylphosphine (
) - 1.2 to 1.5 equivalents. -
Equipment: Round bottom flask, addition funnel, nitrogen bubbler (to monitor
evolution).
Step-by-Step Protocol
-
Preparation: Dissolve the 1-azidoheptane waste in THF. Ensure the concentration is dilute (<0.5 M).
-
Addition: Add 1.2 equivalents of solid Triphenylphosphine (
) slowly to the stirring solution at room temperature.-
Observation: You will see gas evolution (
). This confirms the reaction is proceeding.[7]
-
-
Reaction Time: Stir at room temperature for 2–4 hours until gas evolution ceases completely.
-
Hydrolysis: Add a small amount of water (approx. 10% volume of solvent) to hydrolyze the iminophosphorane intermediate into the amine. Stir for an additional hour.
-
Validation (Crucial): Take an aliquot for IR spectroscopy.
-
Final Disposal: The resulting mixture contains heptylamine and triphenylphosphine oxide. This can now be bottled as "Non-halogenated organic waste" (alkaline) and shipped for standard incineration without the explosion hazard surcharge.
Figure 2: Workflow for the chemical deactivation of 1-azidoheptane via Staudinger reduction.
Part 5: Method B - Commercial Disposal (Logistics)
If chemical deactivation is not feasible, the material must be packed for external incineration.
Waste Stream Segregation
-
Container: Amber glass or HDPE. NO METAL CANS.
-
Labeling: Must be explicitly labeled.
-
Storage: Store at 4°C or lower (fridge) while awaiting pickup. Do not freeze if using a solvent that contracts significantly (bottle breakage risk).
Packing Rules
-
Absorbent: Use vermiculite.
-
Separation: Pack in a separate secondary container from acids and oxidizers.
-
Documentation: SDS must be attached to the waste manifest.
Part 6: Emergency Procedures
Accidental Spill (<10 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Don Silver Shield gloves and respiratory protection.
-
Neutralize: Do not wipe dry (friction risk). Cover the spill with a sand/soda ash mixture or a specific azide neutralizing spill kit (often containing ceric ammonium nitrate, though
solution is safer for organics). -
Clean: Scoop (using plastic scoop) into a plastic container. Wipe area with soapy water.[4][12]
Exposure[2][4][12][13][14][15]
-
Skin: Wash immediately with soap and water for 15 minutes.[12] Azides absorb rapidly.
-
Inhalation: Remove to fresh air. Seek medical attention immediately (hypotension risk).[12]
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[13][14] [Link]13]
-
Bräse, S., et al. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(32), 5188–5240. [Link]
-
University of California, San Diego (UCSD). (2023). Sodium Azide and Organic Azides: Handling and Disposal Guidelines. Blink - EH&S. [Link]
-
Stanford University EH&S. (n.d.). Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 4. ehs.ucsb.edu [ehs.ucsb.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
